Aspinonene
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2R)-2-(3-methyloxiran-2-yl)hex-3-ene-1,2,5-triol |
InChI |
InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/t6?,7?,8?,9-/m1/s1 |
InChI-Schlüssel |
ZXCYAEKEHIEQHD-RLKGBJSKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Aspinonene: A Technical Guide to its Structure, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene (B1181478) is a fungal secondary metabolite produced by species of the genus Aspergillus.[1][2] As a branched pentaketide (B10854585) natural product, it possesses a unique and complex chemical architecture that distinguishes it from other polyketides.[1][3] Its biosynthesis is closely linked to that of its co-metabolite, aspyrone (B94758), originating from a shared pathway that diverges at a key intermediate.[3] Despite its well-characterized structure and biosynthetic origins, the biological activity of this compound remains largely unexplored, presenting a significant opportunity for research in natural product chemistry and drug discovery.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, proposed biosynthetic pathway, and detailed experimental protocols for the isolation and characterization of this compound.
Chemical Structure and Physicochemical Properties
This compound is a polyketide with a nine-carbon backbone characterized by an epoxide ring, multiple hydroxyl groups, and complex stereochemistry.[5][6] Its structure has been elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
The systematic IUPAC name for this compound is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol .[2][5][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1][7] |
| Molecular Weight | 188.22 g/mol | [1][7] |
| CAS Number | 157676-96-5 | [1][7][8] |
| Appearance | Oil | [8] |
| Solubility | Soluble in DMSO or methanol | [8] |
| InChIKey | ZXCYAEKEHIEQHD-SVQZIREZSA-N | [7][8] |
| SMILES | C[C@H]1--INVALID-LINK----INVALID-LINK--(/C=C/--INVALID-LINK--O)O | [7] |
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus ochraceus has been investigated through isotopic labeling studies, which confirmed its origin as a pentaketide.[2][3][9] The pathway begins with one acetyl-CoA starter unit and four malonyl-CoA extender units, which are assembled by a Polyketide Synthase (PKS).[3][9]
The proposed biosynthetic pathway involves several key steps:
-
Polyketide Chain Assembly: A Type I PKS iteratively condenses the acetyl-CoA and malonyl-CoA units to form a linear pentaketide intermediate.[3]
-
Rearrangement: The pentaketide chain undergoes a significant rearrangement to form a branched-chain aldehyde.[3]
-
Epoxidation: The rearranged intermediate is subjected to epoxidation reactions.[3]
-
Bifurcation Point: A hypothetical bisepoxide intermediate is formed, which serves as a crucial branch point in the pathway.[1][2][3]
-
Divergent Synthesis: From this bisepoxide intermediate, the pathway diverges:
The metabolic flux towards either this compound or aspyrone is influenced by the concentration of dissolved oxygen during fermentation, with higher oxygen levels favoring the production of aspyrone.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. benchchem.com [benchchem.com]
Aspinonene from Aspergillus ochraceus: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the biosynthesis, chemical properties, and experimental protocols for the fungal polyketide, aspinonene (B1181478).
This compound, a unique branched pentaketide (B10854585) metabolite, is a natural product of the filamentous fungus Aspergillus ochraceus.[1] Its intriguing chemical architecture and biosynthetic relationship with the co-metabolite aspyrone (B94758) have positioned it as a molecule of interest for potential biological activities.[2] This technical guide provides a comprehensive overview of this compound, from its biosynthetic origins to detailed experimental protocols for its production and analysis, aimed at researchers, scientists, and professionals in the field of drug development.
Core Data and Properties
This compound is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units.[1] Its structure has been elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below, providing a foundational dataset for its identification and handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [3][4] |
| Molecular Weight | 188.22 g/mol | [3][4] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [3][5] |
| CAS Number | 157676-96-5 | [3][4] |
| Appearance | Colorless oil | [3] |
| Solubility | Soluble in methanol (B129727) and chloroform | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. The following table outlines the key expected signals in ¹H and ¹³C NMR spectroscopy.
| Spectroscopic Method | Expected Signals |
| ¹H-NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons.[2] |
| ¹³C-NMR | Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons.[2] |
| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C₉H₁₆O₄.[2] |
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus ochraceus is a fascinating example of fungal secondary metabolism.[1] It originates from the polyketide pathway and is intricately linked to the production of aspyrone.[2] Feeding experiments utilizing ¹³C-labeled acetates have been instrumental in confirming its pentaketide origin, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[3]
The proposed biosynthetic pathway involves several key steps:
-
Polyketide Chain Assembly : A Polyketide Synthase (PKS) enzyme catalyzes the formation of a linear pentaketide intermediate.
-
Rearrangement : This linear intermediate undergoes a significant rearrangement to form a branched-chain aldehyde.
-
Epoxidation : The rearranged molecule is then believed to undergo epoxidation reactions.
-
Bifurcation Point : A hypothetical bisepoxide intermediate serves as a critical branch point in the pathway.[2]
-
Reduction to this compound : This bisepoxide intermediate can be reduced to yield this compound.
-
Oxidation to Aspyrone : Alternatively, the same intermediate can be oxidized to form aspyrone.
The metabolic flux towards either this compound or aspyrone is significantly influenced by environmental factors, particularly the concentration of dissolved oxygen during fermentation.[2][3] Higher oxygen levels favor the oxidative pathway, leading to increased production of aspyrone.[2]
Regulation of Secondary Metabolism in Aspergillus
The production of secondary metabolites like this compound in Aspergillus species is tightly regulated by a complex network of signaling pathways. These pathways respond to environmental cues such as light and nutrient availability. Key global regulators include the velvet complex proteins (VeA, VelB) and LaeA.[6][7] The VeA-VelB-LaeA heterotrimeric complex, which is localized to the nucleus in the dark, plays a crucial role in activating the expression of secondary metabolite biosynthetic gene clusters.[6] Understanding these pathways is essential for optimizing the production of desired metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
Aspinonene: A Technical Guide to its Discovery, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene (B1181478) is a fungal secondary metabolite, a branched pentaketide (B10854585), first isolated from the fungus Aspergillus ochraceus.[1][2] Its unique chemical structure, characterized by a branched carbon skeleton and an unusual oxygenation pattern, has prompted investigations into its biosynthetic origins.[2] This technical guide provides a comprehensive overview of the discovery, history, and the proposed biosynthetic pathway of this compound. Detailed experimental protocols for its isolation and characterization are presented, drawing from methodologies described in the primary literature. While extensive biological activity data for this compound is not yet available in the public domain, this document summarizes the existing knowledge and highlights the unexplored potential of this fungal metabolite.[2]
Discovery and Producing Organism
This compound was discovered during a chemical screening program of fungal metabolites from the culture broth of Aspergillus ochraceus (strain DSM-7428).[2][3] This filamentous fungus is known for its ability to produce a variety of other secondary metabolites, including the mycotoxin ochratoxin A.[1] Another species, Aspergillus ostianus, has also been reported to produce this compound.[3][4] The metabolic versatility of Aspergillus species underscores their importance as a source for the discovery of new bioactive compounds.[1] The genome of Aspergillus ochraceus has been sequenced, revealing numerous putative secondary metabolite biosynthetic gene clusters (BGCs), one of which is responsible for this compound biosynthesis.[1]
Physicochemical Properties
This compound is a polyketide with a complex stereochemistry.[5] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [2][6] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2][5] |
| Molecular Weight | 188.22 g/mol | [2][6] |
| CAS Number | 157676-96-5 | [2] |
| Synonyms | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, CHEMBL249460 | [6] |
Biosynthesis of this compound
The biosynthesis of this compound proceeds through a polyketide pathway, a common route for the synthesis of a wide array of fungal natural products.[1] Isotopic labeling studies using ¹³C-labeled acetates have confirmed the polyketide origin of this compound.[1][7] The pathway begins with one molecule of acetyl-CoA as a starter unit and four molecules of malonyl-CoA as extender units, which are assembled by a polyketide synthase (PKS) into a pentaketide intermediate.[1][5]
A key feature of this compound's biosynthesis is a proposed rearrangement of this pentaketide intermediate.[5][7] The pathway is closely related to the biosynthesis of another metabolite produced by A. ochraceus, aspyrone.[2][5] A hypothetical bisepoxide is formed as a crucial intermediate, which can then be either reduced to yield this compound or oxidized to form aspyrone.[2][7] The concentration of dissolved oxygen during fermentation can influence the ratio of this compound to aspyrone, with lower dissolved oxygen levels favoring the production of this compound.[2][8]
Experimental Protocols
Fermentation for this compound Production
The production of this compound is achieved through the fermentation of Aspergillus ochraceus.[1] The following is a general methodology for the cultivation of Aspergillus species for secondary metabolite production.
-
Organism : Aspergillus ochraceus (strain DSM-7428).[3]
-
Culture Medium : A nutrient-rich liquid medium such as Potato Dextrose Broth (PDB) is suitable for fungal growth and secondary metabolite production.[3][9] An acidic culture medium has been noted as crucial for this compound production.[2]
-
Fermentation Conditions :
-
The fungus is cultivated in stirred vessels (e.g., 1.5 dm³ or 10 dm³ fermentors).[2]
-
The pH of the fermentation is maintained between 3.5 and 4.5.[2]
-
The logarithmic growth phase typically ends after 100 hours of cultivation.[2]
-
Control of dissolved oxygen is critical, with lower levels favoring this compound production.[8]
-
Extraction and Isolation of this compound
The following protocol is based on the methodology described in the initial discovery of this compound.[2]
-
Filtration : Separate the fungal mycelium from the culture broth by filtration.[2]
-
Solvent Extraction :
-
Extract the culture filtrate three times successively with equal volumes of chloroform (B151607) and then ethyl acetate (B1210297).[2]
-
Combine the ethyl acetate layers.[2]
-
-
Washing : Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[2]
-
Concentration : The organic extract is collected and the solvent is evaporated under reduced pressure to yield a crude extract.[3]
-
Chromatographic Purification :
-
The crude extract is subjected to column chromatography using silica (B1680970) gel.[3]
-
A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different compounds.[3]
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and are collected.[3]
-
Further purification can be achieved using preparative HPLC.[3]
-
Structural Characterization
The structure of this compound has been elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
| Spectroscopic Method | Observed Features |
| ¹H-NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons.[3] |
| ¹³C-NMR | Analysis of the ¹³C NMR spectrum of isotopically labeled this compound has been used to determine the incorporation pattern of acetate units, confirming its polyketide origin.[1] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₉H₁₆O₄.[3] |
Biological Activity
To date, extensive biological activity screening data for this compound, including quantitative metrics such as IC₅₀ values for cytotoxicity, anti-inflammatory, or antimicrobial effects, are not available in the public domain.[2] The unique chemical structure of this compound, a product of a divergent biosynthetic pathway, makes it an interesting candidate for future biological screening.[2] While direct data is lacking, studies on structurally similar meroterpenoids from Aspergillus species have shown cytotoxic activity, suggesting a potential avenue for future investigation of this compound's anticancer properties.[10]
Conclusion and Future Perspectives
This compound is a fungal metabolite with a well-characterized discovery and biosynthetic pathway.[2] However, its biological activity remains largely unexplored.[2] There is a significant opportunity for further research to unlock the potential therapeutic applications of this unique natural product.[3] Future studies should focus on a broad-based screening of this compound's bioactivity.[2] The development of a total synthesis for this compound would also be valuable for producing sufficient quantities for comprehensive biological evaluation and for the generation of structural analogs with potentially enhanced activities.[2] The identification and characterization of the this compound biosynthetic gene cluster is a key next step to enable heterologous expression and metabolic engineering for the production of novel analogues.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Biological Genesis of Aspinonene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene (B1181478), a branched pentaketide (B10854585) natural product, originates from the filamentous fungus Aspergillus ochraceus.[1][2][3][4] Its biosynthesis is intrinsically linked to the production of its co-metabolite, aspyrone (B94758), and proceeds through a complex polyketide pathway.[1][2][5] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the dedicated biosynthetic gene cluster for this compound remains to be elucidated, feeding studies with isotopically labeled precursors have illuminated its polyketide origin and key rearrangement steps.[2] This document summarizes the available data, outlines key experimental protocols, and presents diagrams of the putative biosynthetic pathway and experimental workflows to guide future research and potential applications in drug development.
Producing Organism
This compound is a secondary metabolite primarily produced by the filamentous fungus Aspergillus ochraceus, with specific mention of strain DSM-7428 in the literature.[3][5] Another species, Aspergillus ostianus, has also been reported as a producer of this compound.[5][6] Aspergillus ochraceus is known for its metabolic versatility, producing a variety of other secondary metabolites.[1]
Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated by a Polyketide Synthase (PKS).[2][5] Although the specific PKS has not yet been identified, feeding experiments with ¹³C-labeled acetates have confirmed that the backbone is assembled from one acetyl-CoA starter unit and four malonyl-CoA extender units.[2][7]
The proposed pathway involves the following key steps:
-
Polyketide Chain Assembly: An iterative Type I PKS catalyzes the condensation of one acetyl-CoA and four malonyl-CoA units to form a linear pentaketide intermediate.[2]
-
Rearrangement: This linear intermediate undergoes a characteristic rearrangement.[2][3][5][7]
-
Epoxidation: The rearranged intermediate is believed to undergo epoxidation reactions, leading to the formation of a hypothetical bisepoxide intermediate.[2][3][5][7]
-
Bifurcation Point: This bisepoxide serves as a crucial branch point in the pathway.[2][5]
-
Reduction to this compound: The bisepoxide intermediate is reduced to yield this compound.[2][3][5][7]
-
Oxidation to Aspyrone: Alternatively, the same intermediate can be oxidized to form the related compound, aspyrone.[2][3][5][7]
The metabolic flux towards either this compound or aspyrone is significantly influenced by the concentration of dissolved oxygen during fermentation.[4][5] Lower dissolved oxygen levels favor the production of this compound.[4]
Quantitative Data
Specific quantitative yields of this compound from Aspergillus ochraceus are not extensively detailed in the available literature.[5] However, it is established that the production ratio of this compound to aspyrone is significantly influenced by environmental conditions during fermentation.
| Factor | Condition | Effect on this compound Production | Reference |
| Dissolved Oxygen | Lower Concentration | Favored | [4][5] |
| Dissolved Oxygen | Higher Concentration | Reduced (Favors Aspyrone) | [4][5] |
| pH | 3.5 - 4.5 | Crucial for production | [3] |
| Growth Phase | Stationary Phase | Typically highest | [4] |
Experimental Protocols
While specific, detailed protocols for maximizing this compound production are not extensively published, general methodologies for the cultivation of Aspergillus species for secondary metabolite production are well-established.[1] Isotopic labeling studies have been a key experimental approach to elucidate the biosynthetic pathway.
Isotopic Labeling Studies (General Methodology)
Isotopic labeling studies using ¹³C-labeled acetates have been instrumental in confirming the polyketide origin of this compound and in tracing the incorporation of these precursor units into its carbon skeleton.[1][2][7]
Fermentation and Isolation of this compound
The following is a general protocol based on methodologies described for the isolation of this compound from Aspergillus ochraceus.[3]
-
Fermentation:
-
Organism: Aspergillus ochraceus (strain DSM-7428).
-
Culture Medium: A suitable liquid medium that supports fungal growth and secondary metabolite production. An acidic culture medium is crucial.
-
Fermentation Conditions: Cultivate in stirred fermentors. Maintain the pH between 3.5 and 4.5. The logarithmic growth phase typically concludes after 100 hours of cultivation.[3]
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate successively with equal volumes of chloroform (B151607) and then ethyl acetate.
-
Combine the ethyl acetate layers.
-
-
Purification:
-
The crude extract is then subjected to chromatographic techniques, such as silica (B1680970) gel chromatography and preparative HPLC, to isolate pure this compound.
-
-
Structural Characterization:
-
The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Conclusion
The biological origin of this compound from Aspergillus ochraceus is a compelling example of fungal metabolic diversity. Its biosynthesis proceeds through a polyketide pathway featuring a key rearrangement and a branch point leading to the co-metabolite aspyrone.[1][2][3][5][7] While the general outline of the pathway is understood, significant opportunities for further research remain. The identification and characterization of the this compound biosynthetic gene cluster, including the specific PKS and tailoring enzymes, are critical next steps. A deeper understanding of the regulatory mechanisms, particularly the role of dissolved oxygen, could enable the optimization of fermentation conditions to maximize this compound yield for further biological evaluation and potential drug development.
References
Elucidating the Aspinonene Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene (B1181478), a branched pentaketide (B10854585) natural product isolated from the fungus Aspergillus ochraceus, presents a unique chemical architecture with potential biological activities. Its biosynthesis is of significant interest for synthetic biology and drug discovery efforts. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the dedicated biosynthetic gene cluster (BGC) for this compound remains to be elucidated, isotopic labeling studies have been instrumental in delineating its polyketide origin and key enzymatic steps. This document summarizes the proposed biosynthetic pathway, presents available quantitative data, outlines detailed experimental protocols for key investigative techniques, and provides visualizations of the biosynthetic pathway and experimental workflows to guide future research.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds.[1] this compound, a C9 polyketide produced by Aspergillus ochraceus, is a notable example, sharing a close biosynthetic relationship with its co-metabolite, aspyrone (B94758).[2] The structural uniqueness of this compound, characterized by a branched carbon skeleton, has prompted investigations into its biosynthetic origins. Understanding this pathway is crucial for enabling the production of novel analogs through synthetic biology and for exploring its therapeutic potential.[1]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through a polyketide pathway, initiated by a Type I iterative Polyketide Synthase (PKS).[2] Although the specific PKS and the complete biosynthetic gene cluster have not yet been identified, feeding experiments with isotopically labeled precursors have provided significant insights into the key steps.[2][3][4]
The proposed pathway involves:
-
Polyketide Chain Assembly: An iterative Type I PKS catalyzes the condensation of one acetyl-CoA starter unit and four malonyl-CoA extender units to form a linear pentaketide intermediate.[2][5]
-
Rearrangement: This linear pentaketide undergoes a crucial rearrangement reaction, forming a branched-chain aldehyde.[2]
-
Epoxidation: The rearranged intermediate is then subjected to epoxidation reactions, likely catalyzed by one or more monooxygenases, to form a hypothetical bisepoxide intermediate.[2][6]
-
Bifurcation and Final Tailoring: This bisepoxide intermediate serves as a critical branch point in the pathway.[2]
The metabolic flux towards either this compound or aspyrone is influenced by the concentration of dissolved oxygen during fermentation, with higher oxygen levels favoring the production of aspyrone.[4][6]
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited in the publicly available literature. The primary reported yield is from the initial isolation studies.
| Parameter | Value | Organism | Fermentation Scale | Reference |
| This compound Yield | ~68 mg/dm³ | Aspergillus ochraceus (DSM-7428) | 10 dm³ fermentor | [7] |
Experimental Protocols
General Protocol for Isotopic Labeling Studies
The elucidation of the this compound backbone has relied on feeding experiments with 13C-labeled precursors.[3][4] The following is a generalized protocol for such an experiment with filamentous fungi.
Objective: To determine the origin of the carbon backbone of a fungal secondary metabolite.
Materials:
-
Aspergillus ochraceus culture
-
Appropriate liquid fermentation medium
-
Sterile flasks or fermentor
-
13C-labeled precursors (e.g., [1-13C]-acetate, [2-13C]-acetate, [1,2-13C2]-acetate)
-
Solvents for extraction (e.g., ethyl acetate, chloroform)
-
Chromatography supplies (e.g., silica (B1680970) gel, Sephadex LH-20)
-
NMR spectrometer
Procedure:
-
Inoculum Preparation: Prepare a spore suspension or mycelial inoculum of A. ochraceus from a fresh culture plate.
-
Fermentation: Inoculate a suitable liquid medium with the prepared inoculum. Culture the fungus under appropriate conditions of temperature, pH, and agitation.
-
Precursor Feeding: At a specific time point during the fermentation (e.g., after the logarithmic growth phase), add a sterile solution of the 13C-labeled precursor to the culture.
-
Continued Fermentation: Continue the fermentation for a period sufficient to allow for the incorporation of the labeled precursor into the secondary metabolites.
-
Extraction: At the end of the fermentation, separate the mycelium from the culture broth. Extract the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate).[7]
-
Purification: Purify the target compound (this compound) from the crude extract using a combination of chromatographic techniques, such as column chromatography on silica gel and gel-permeation chromatography.[7]
-
NMR Analysis: Acquire 13C NMR spectra of the purified, labeled compound.
-
Data Analysis: Compare the 13C NMR spectrum of the labeled compound with that of an unlabeled standard to determine the positions and extent of 13C enrichment. Analyze the coupling patterns in the case of doubly labeled precursors to deduce the connectivity of the precursor units.
General Workflow for Biosynthetic Gene Cluster Identification
While the this compound BGC is yet to be identified, the following workflow represents a standard approach for this endeavor in filamentous fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Heterologous expression of a polyketide synthase ACRTS2 in Aspergillus oryzae produces host-selective ACR toxins: coproduction of minor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous gene expression and functional analysis of a type III polyketide synthase from Aspergillus niger NRRL 328 (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to Aspinonene and its Biosynthetic Congeners
Introduction
Aspinonene is a fungal polyketide metabolite first isolated from Aspergillus ochraceus and also produced by Aspergillus ostianus.[1][2] Its unique branched pentaketide (B10854585) structure has made it a subject of interest for natural product chemists.[3] A thorough review of the current scientific literature indicates a notable absence of naturally occurring derivatives of this compound. Research has instead focused on its close biosynthetic relationship with Aspyrone, a co-metabolite produced by the same fungal strains.[4]
This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its biosynthetic pathway. Given the lack of known natural this compound derivatives, this guide expands its scope to include its direct biosynthetic congener, Aspyrone, and other structurally related α-pyrone compounds to provide a broader context for its potential biological activities and future research directions. This document is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites.
Data Presentation
Quantitative data for this compound and its related compounds are summarized below. Table 1 outlines the physicochemical properties of this compound, while Table 2 provides a comparative look at the biological activities of Aspyrone and other related α-pyrone derivatives, as direct biological activity data for this compound is largely unavailable.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O₄ | [3][6] |
| Molecular Weight | 188.22 g/mol | [3][6] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [6][7] |
| CAS Number | 157676-96-5 | [3][6] |
| Appearance | Colorless oil | [6] |
| Solubility | Soluble in methanol (B129727) and chloroform (B151607) |[6] |
Table 2: Biological Activities of Aspyrone and Related α-Pyrone Derivatives
| Compound Name | Source Organism | Biological Activity | Quantitative Data |
|---|---|---|---|
| Asperpyrone D | Aspergillus tubingensis | Cytotoxicity | No activity at 5 µg/mL |
| Unnamed α-pyrone derivatives | Phoma sp. | Cytotoxicity vs. HL-60, PC-3, HCT-116 | IC₅₀: 0.52 - 9.85 µM |
| Unnamed pyranone derivative | Aspergillus candidus | Cytotoxicity vs. HEp-2, HepG2 | IC₅₀: 7 µg/mL |
| Ascopyrone P | Various fungi | Antibacterial (Gram +/-) | MIC: 2000-4000 mg/L |
| Pseudopyronine A | Pseudomonas mosselii | Antibacterial (S. aureus) | MIC: 6.25 µg/mL |
| Pseudopyronine B | Pseudomonas mosselii | Antibacterial (S. aureus) | MIC: 0.156 µg/mL |
| Pseudopyronine C | Pseudomonas mosselii | Antibacterial (S. aureus) | MIC: 0.39 µg/mL |
| Biscognienyne M | Aspergillus sp. | Cytotoxicity vs. A2780 | IC₅₀: 6.8 µM |
| 12S-aspertetranone D | Aspergillus sp. SY2601 | Antibacterial (S. aureus, E. coli) | MIC: 3.75 µg/mL (MRSA), 5 µg/mL (E. coli)[8][9] |
| Aureoterrolide N | Aspergillus aureoterreus | Cytotoxicity vs. HL-60 | Inhibition rate: 55.2% at 40.0 µM[3] |
Experimental Protocols
The following protocols are based on methodologies described for the isolation, characterization, and bioactivity screening of this compound and related fungal metabolites.
Protocol 1: Isolation and Purification of this compound from Aspergillus ochraceus
This protocol is adapted from established methods for fungal metabolite extraction.[3][10]
-
Fermentation:
-
Organism: Aspergillus ochraceus (e.g., strain DSM-7428).[3]
-
Inoculum Preparation: Maintain cultures on Czapek-Dox agar (B569324) slants at 28°C for 7 days. Prepare a spore suspension in sterile saline solution (0.85%) with 0.1% Tween 80.[10]
-
Production Culture: Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose broth) in stirred fermentors. Maintain the pH between 3.5 and 4.5. Note that dissolved oxygen concentration influences the ratio of this compound to Aspyrone, with lower oxygen favoring this compound production.[3][11]
-
-
Extraction:
-
Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a solvent gradient (e.g., n-hexane/ethyl acetate).[1]
-
Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield the pure compound.[1]
-
-
Structural Characterization:
Protocol 2: Cytotoxicity Screening (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic potential of compounds.[12]
-
Cell Seeding: Seed human cancer cell lines (e.g., A2780, HL-60) into 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀ value) by plotting cell viability against compound concentration.
Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound, a general experimental workflow, and a hypothetical signaling pathway for related cytotoxic compounds.
Caption: Proposed biosynthetic pathway of this compound and Aspyrone.[1][4]
Caption: General experimental workflow for this compound production and analysis.[1]
Caption: Hypothetical ROS-mediated apoptotic pathway for this compound analogues.[5]
This compound is a unique fungal metabolite from Aspergillus ochraceus whose full biological potential remains largely uncharacterized.[3] The scientific literature has established its structure and biosynthetic pathway, which is closely intertwined with that of its co-metabolite, Aspyrone.[4] While natural derivatives of this compound have not been reported, the broader family of α-pyrone containing fungal metabolites displays significant and diverse biological activities, including potent cytotoxic and antimicrobial effects.[1]
The absence of direct bioactivity data for this compound highlights a significant research gap and an opportunity for discovery. The protocols and comparative data presented in this guide are intended to facilitate further investigation into this molecule. Future research should focus on comprehensive screening to elucidate this compound's specific biological activities and mechanism of action, which will be critical for evaluating its therapeutic potential. Furthermore, the established biosynthetic pathway could serve as a foundation for synthetic biology approaches to generate novel, non-natural derivatives with potentially enhanced or new pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Undescribed α-pyrone-containing mycotoxins and an eremophilane-type sesquiterpenoid isolated from Aspergillus aureoterreus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the Secrets of α‐Pyrones from Aspergillus Fungi: A Comprehensive Review of Their Natural Sources, Biosynthesis, and Biological Activities | Scilit [scilit.com]
- 6. Asperpyrone D and other metabolites of the plant-associated fungal strain Aspergillus tubingensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asperpyrone, a rare α-pyrone metabolite produced by an endophytic fungus Aspergillus sp. isolated from Garicinia smeathmannii (Planch. & Triana) Oliv. | Semantic Scholar [semanticscholar.org]
- 11. Cytotoxic alpha-pyrones from Xylaria hypoxylon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Structure Determination of New Pyrones from Dictyostelium spp. Cellular Slime Molds Coincubated with Pseudomonas spp. [mdpi.com]
Spectroscopic Profile of Aspinonene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Aspinonene, a fungal secondary metabolite isolated from Aspergillus ochraceus. The information is intended for researchers, scientists, and drug development professionals engaged in the study of natural products.
This compound, with the IUPAC name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, possesses a unique molecular structure that has prompted interest in its biosynthetic pathways and potential biological activities. Accurate spectroscopic data is fundamental for its identification, characterization, and further investigation.
Chemical Structure and Properties
-
IUPAC Name: (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol
-
Molecular Formula: C₉H₁₆O₄
-
Molecular Weight: 188.22 g/mol
Spectroscopic Data Summary
While detailed, experimentally-derived spectral data from the primary literature is not available in the public domain, this section summarizes the expected and hypothetical spectroscopic characteristics for this compound based on its known structure.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Technique | Key Expected Observations |
| ¹H-NMR | Signals corresponding to olefinic protons, protons on carbons bearing hydroxyl groups, protons of the epoxide ring, and methyl protons would be expected. |
| ¹³C-NMR | Resonances for olefinic carbons, carbons attached to hydroxyl groups, carbons of the epoxide ring, and methyl carbons would be anticipated. |
Note: Specific chemical shifts (δ) and coupling constants (J) are not publicly available and would require access to the original publication or experimental re-evaluation.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | Broad peak around 3400-3200 |
| C-H (alkane/alkene) | 3000-2850 |
| C=C (alkene) | ~1670-1640 |
| C-O (alcohol/epoxide) | 1260-1000 |
Table 3: Mass Spectrometry (MS) Data
| Technique | Value | Interpretation |
| High-Resolution MS | Consistent with C₉H₁₆O₄ | Molecular formula confirmation |
| ESI-MS (Positive Mode) | m/z 189.1125 | Hypothetical [M+H]⁺ precursor ion |
| MS/MS Fragmentation | m/z 171.1020, 153.0914, 125.0961 | Hypothetical product ions resulting from neutral losses (e.g., H₂O) |
Experimental Protocols
The following are generalized methodologies for obtaining the spectroscopic data for a natural product like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structure elucidation.
-
Data Acquisition: Standard pulse programs are used. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the pure compound is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected. Then, the spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is used. High-resolution mass spectrometry (HRMS) is performed on instruments like a Time-of-Flight (TOF) or Orbitrap analyzer to determine the accurate mass and elemental composition.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural information, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion (or a protonated/adducted version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which can provide structural information.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.
Aspinonene and its Relation to Aspyrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene (B1181478), a polyketide natural product, shares a close biosynthetic relationship with the more widely known compound, aspyrone (B94758). Both are secondary metabolites produced by the filamentous fungus Aspergillus ochraceus. Their synthesis diverges from a common pentaketide (B10854585) precursor, with the final metabolic output dictated by the cellular redox state, which can be influenced by environmental factors such as dissolved oxygen levels. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and known biological activities of this compound, in direct comparison with aspyrone and related compounds. Detailed experimental protocols for the isolation and characterization of this compound are provided, alongside a discussion of its potential for future drug discovery and development.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. The genus Aspergillus is particularly prolific in producing a wide array of natural products, including polyketides, which are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). This compound, a branched pentaketide, was first isolated from Aspergillus ochraceus (strain DSM-7428).[1] Its unique chemical architecture and its intriguing biosynthetic connection to aspyrone make it a subject of significant interest in natural product chemistry. Understanding the intricate relationship between these two molecules provides insights into the metabolic plasticity of fungi and offers opportunities for the targeted production of specific bioactive compounds.
Chemical Structures and Properties
This compound and aspyrone are both C9 polyketides, indicating their origin from a nine-carbon precursor chain assembled from acetate (B1210297) units.[2] The key structural difference lies in their respective functionalities, which arise from the divergent final steps of their biosynthesis.
| Property | This compound | Aspyrone |
| Molecular Formula | C₉H₁₆O₄[3] | C₉H₁₂O₄ |
| Molecular Weight | 188.22 g/mol [3] | 184.19 g/mol |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[3] | (E)-5-(hydroxymethyl)-2H-pyran-2-one derivative |
| CAS Number | 157676-96-5[1] | 61371-55-9 |
| Key Features | Contains an epoxide ring and a diol functionality. | Features an α,β-unsaturated lactone (α-pyrone) ring. |
Biosynthesis: A Divergent Pathway
The biosynthesis of this compound and aspyrone is intrinsically linked, originating from a common linear pentaketide precursor assembled by a PKS from one acetyl-CoA starter unit and four malonyl-CoA extender units.[4] Isotopic labeling studies using ¹³C-labeled acetates have been instrumental in elucidating this shared origin.[1]
The key steps in the proposed biosynthetic pathway are as follows:
-
Pentaketide Intermediate Formation: A PKS catalyzes the formation of a linear pentaketide chain.
-
Rearrangement: The pentaketide intermediate undergoes a rearrangement reaction.
-
Formation of a Hypothetical Bisepoxide Intermediate: A crucial branching point in the pathway is the formation of a hypothetical bisepoxide intermediate.
-
Divergence to this compound or Aspyrone: From this intermediate, the pathway diverges:
-
Reduction: A reductive step leads to the formation of this compound.
-
Oxidation: An oxidative step results in the formation of aspyrone.
-
The concentration of dissolved oxygen during fermentation plays a critical role in determining the ratio of this compound to aspyrone produced.[1] Higher oxygen levels favor the oxidative pathway, leading to a higher yield of aspyrone.[5]
Quantitative Data
Production Yield
The yield of this compound from Aspergillus ochraceus fermentation has been reported.
| Compound | Producing Organism | Fermentation Conditions | Yield |
| This compound | Aspergillus ochraceus DSM-7428 | 10 dm³ fermentor, acidic culture medium (pH 3.5-4.5)[1] | Approximately 68 mg per dm³ of culture broth[1] |
Biological Activity
There is a notable lack of published data specifically detailing the biological activity of this compound.[1] However, the biological activities of structurally related compounds, including aspyrone analogues, have been investigated, providing a basis for potential areas of investigation for this compound.
| Compound/Analogue | Activity Type | Cell Line/Organism | IC₅₀ / MIC |
| This compound-related | |||
| Biscognienyne M | Cytotoxic | A2780 (human ovarian cancer) | 6.8 µM[6] |
| Asperpyrone D | Cytotoxic | - | No cytotoxicity at 5 µg/ml[6] |
| Aspyrone-related | |||
| α-pyrone derivatives | Cytotoxic | HL-60, PC-3, HCT-116 | 0.52 to 9.85 µM[6] |
| Pyranone derivative | Cytotoxic | HEp-2, HepG2 | 7 µg/ml[6] |
| Ascopyrone P | Antibacterial | Gram-positive & Gram-negative | 2000-4000 mg/L[6] |
| Pseudopyronine A | Antibacterial | Staphylococcus aureus | 6.25 µg/mL[6] |
| Pseudopyronine B | Antibacterial | Staphylococcus aureus | 0.156 µg/mL[6] |
| Pseudopyronine C | Antibacterial | Staphylococcus aureus | 0.39 µg/mL[6] |
Experimental Protocols
Production and Isolation of this compound from Aspergillus ochraceus
The following is a general workflow for the production, extraction, and purification of this compound.
5.1.1. Fermentation
-
Organism: Aspergillus ochraceus (e.g., strain DSM-7428).
-
Culture Medium: A suitable liquid medium that supports fungal growth and secondary metabolite production. An acidic culture medium is crucial for this compound production.[1]
-
Fermentation Conditions: Cultivate the fungus in stirred vessels (e.g., 1.5 dm³ or 10 dm³ fermentors). Maintain the pH of the fermentation between 3.5 and 4.5. The logarithmic growth phase typically concludes after approximately 100 hours of cultivation.[1]
5.1.2. Extraction
-
Separate the fungal mycelium from the culture broth by filtration.[1]
-
Extract the culture filtrate successively three times with equal volumes of chloroform and then ethyl acetate.[1]
-
Combine the ethyl acetate layers.
-
Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[1]
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude extract.
5.1.3. Purification
-
Subject the crude extract to silica gel column chromatography. Elute with a suitable solvent system, such as a chloroform-methanol gradient.[1]
-
Further purify the fractions containing this compound by gel-permeation chromatography using Sephadex LH-20 with methanol (B129727) as the eluent.[1]
Biosynthetic Studies using Isotopic Labeling
-
Precursor Selection: Choose isotopically labeled precursors, such as [1-¹³C]-, [2-¹³C]-, or [1,2-¹³C₂]-acetate, to trace the incorporation of acetate units into the polyketide backbone.[4]
-
Feeding Experiment: Add the labeled precursor to the Aspergillus ochraceus culture during the production phase.
-
Isolation and Analysis: Isolate the target metabolite (this compound or aspyrone) from the culture as described above.
-
Structural Elucidation: Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of the incorporated isotopes, thereby confirming the polyketide origin and elucidating the biosynthetic pathway.
Potential Signaling Pathway Involvement
While the specific molecular targets of this compound are unknown, many fungal polyketides are known to exert their biological effects by modulating key cellular signaling pathways. For instance, some related compounds induce cytotoxicity through the induction of apoptosis. A potential, though currently hypothetical, mechanism of action for this compound could involve the modulation of pro- and anti-apoptotic proteins, leading to caspase activation and programmed cell death. Further research is required to investigate this possibility.
Conclusion and Future Perspectives
This compound is a structurally unique fungal metabolite with a well-defined biosynthetic relationship to aspyrone. The divergent pathway leading to these two compounds from a common precursor is a fascinating example of metabolic engineering in fungi. While the biological activity of this compound remains largely unexplored, the known activities of structurally related polyketides suggest that it may possess cytotoxic, antimicrobial, or other valuable pharmacological properties.
Future research should focus on:
-
Comprehensive Biological Screening: A broad-based screening of this compound's bioactivity against a panel of cancer cell lines, pathogenic microbes, and in models of inflammation is warranted.
-
Total Synthesis: The development of a total synthesis for this compound would provide a reliable source of the compound for extensive biological evaluation and enable the creation of structural analogues with potentially enhanced activities.
-
Elucidation of the Biosynthetic Gene Cluster: Identification and characterization of the this compound biosynthetic gene cluster in Aspergillus ochraceus would allow for heterologous expression and genetic manipulation to produce novel derivatives.
The detailed protocols and comparative data provided in this guide aim to facilitate further investigation into this compound and unlock its potential as a lead compound for drug discovery.
References
Aspinonene: A Technical Guide to Putative Biological Activities and a Roadmap for Future Investigation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Issued: December 2025
Abstract
Aspinonene, a natural product isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus, represents a molecule of significant interest within the drug discovery landscape.[1][2] Despite its identification and characterization, a comprehensive understanding of its biological activities remains largely uncharted territory, with a notable absence of direct in vivo and in vitro efficacy studies in publicly available scientific literature.[1][3][4] This technical guide consolidates the current understanding of this compound's potential biological activities, drawing comparative insights from structurally related compounds. It provides a foundational framework for future research by detailing relevant experimental protocols and outlining key signaling pathways that may be modulated by this fungal metabolite. The objective is to equip researchers and drug development professionals with the necessary information to embark on a systematic evaluation of this compound's therapeutic promise.
Putative Biological Activities
While direct experimental data for this compound is scarce, its structural characteristics suggest potential pharmacological activities, primarily in the realms of anti-inflammatory and cytotoxic effects.[5][6] This hypothesis is predicated on the well-documented bioactivities of other fungal metabolites and monoterpenes.[5][6]
Potential Anti-inflammatory Activity
The inflammatory response, governed by complex signaling networks, is a critical therapeutic target.[5] Key pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are central to this process.[5][7] Monoterpenes, a class of compounds to which this compound may be functionally related, have demonstrated significant anti-inflammatory effects by modulating these pathways.[5][7][8] For instance, (+)-α-pinene has been shown to inhibit the expression of inflammatory genes like iNOS and MMPs in human chondrocytes.[5][9] The potential for this compound to exert similar effects warrants dedicated investigation.
Potential Cytotoxic (Anticancer) Activity
Many secondary metabolites from fungi, including those from various Aspergillus species, exhibit potent cytotoxic effects against cancer cell lines.[6][10] The proposed mechanism often involves the induction of apoptosis (programmed cell death).[6] While direct cytotoxic data for this compound is unavailable, a structurally similar meroterpenoid, biscognienyne M, has shown potent activity against the human ovarian cancer cell line A2780.[6] This suggests that this compound could potentially modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.[6]
Potential Antimicrobial Activity
Fungal metabolites are a rich source of antimicrobial agents.[11][12] Although direct antimicrobial data for this compound has not been reported, related compounds have shown activity against both Gram-positive and Gram-negative bacteria.[6] For example, aspyrone (B94758) analogues like pseudopyronines have demonstrated strong activity against Staphylococcus aureus.[6] Their mechanism is thought to involve the disruption of the bacterial cell membrane and inhibition of the fatty-acid synthase (FAS) II pathway.[6]
Quantitative Data for Structurally Related Compounds
To provide a quantitative basis for future studies on this compound, the following tables summarize the biological activities of structurally or functionally related compounds. These values can serve as benchmarks for assessing the potential potency of this compound.
Table 1: Cytotoxic Activity of Related Fungal Metabolites
| Compound | Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| Biscognienyne M | A2780 (Human Ovarian Cancer) | Cytotoxicity | 6.8 µM | [6] |
| Asperpyrone D | Not specified | Cytotoxicity | > 5 µg/ml (inactive) | [6] |
| α-Pyrone Derivatives | HL-60, PC-3, HCT-116 | Cytotoxicity | 0.52 - 9.85 µM | [6] |
| Pyranone Derivative | HEp-2, HepG2 | Cytotoxicity | 7 µg/ml |[6] |
Table 2: Antimicrobial Activity of Related Fungal Metabolites
| Compound | Organism | Assay | MIC Value | Reference |
|---|---|---|---|---|
| Ascopyrone P | Gram-positive & Gram-negative bacteria | Growth Inhibition | 2000-4000 mg/L | [6] |
| Pseudopyronine A | Staphylococcus aureus | Broth Microdilution | 6.25 µg/mL | [6] |
| Pseudopyronine B | Staphylococcus aureus | Broth Microdilution | 0.156 µg/mL | [6] |
| Pseudopyronine C | Staphylococcus aureus | Broth Microdilution | 0.39 µg/mL |[6] |
Key Signaling Pathways: Hypothesized Targets for this compound
The following diagrams illustrate the key signaling pathways that are likely targets for this compound, based on the mechanisms of action of related compounds.
Caption: this compound's hypothesized inhibition of the NF-κB pathway.[5]
Caption: this compound's potential modulation of the MAPK signaling cascade.[5]
Caption: Proposed ROS-mediated PI3K/Akt apoptotic pathway.[6]
Experimental Protocols for Biological Evaluation
To facilitate the systematic investigation of this compound, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.[2][6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Mitochondrial reductase enzymes in metabolically active cells convert the yellow MTT into a purple formazan (B1609692) product, the concentration of which is proportional to the number of viable cells.[2]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A2780, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ - 5 x 10⁴ cells/well and incubate for 24 hours.[2][6]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., serial dilutions from 3.1 µg/mL to 400 µg/mL) and incubate for 48-72 hours. Include appropriate vehicle and positive controls.[2][6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][6]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][6]
-
IC50 Calculation: Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth) from the resulting dose-response curves.[6]
Antibacterial Susceptibility: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[6]
Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[6]
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5][13]
Methodology:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with LPS in the presence and absence of varying concentrations of this compound.
-
Nitrite (B80452) Measurement: After a suitable incubation period (e.g., 24 hours), measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculation: Calculate the percentage of NO inhibition by comparing the nitrite levels in the this compound-treated wells to the LPS-only treated wells.[13]
Proposed Research Workflow
A structured preclinical research plan is essential to elucidate the therapeutic potential of this compound. The following workflow is proposed as a roadmap for investigation.
Caption: A proposed preclinical workflow for evaluating this compound.[1]
Conclusion and Future Directions
This compound is a fungal metabolite with a biosynthetic pathway that is understood, but its biological activity profile remains a significant knowledge gap.[4] The information presented in this guide, derived from comparative analysis with related compounds, strongly suggests that this compound holds potential as an anti-inflammatory and cytotoxic agent. However, this potential is currently speculative and requires rigorous experimental validation.
Future research should prioritize the isolation or synthesis of sufficient quantities of this compound to enable comprehensive biological evaluation.[4] The experimental protocols and workflows outlined herein provide a clear and structured path for these investigations. Elucidating the specific mechanisms of action and determining the in vivo efficacy and safety profile of this compound are critical next steps. Such studies will be paramount in translating the promise of this natural product into a tangible therapeutic asset.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential of Anti-Cancer Activity of Secondary Metabolic Products from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antimicrobial Properties of Poplar and Aspen–Poplar Propolises and Their Active Components against Selected Microorganisms, including Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Review of Aspinonene
Aspinonene (B1181478), a fungal secondary metabolite, has emerged as a molecule of interest for its unique chemical architecture.[1] This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its discovery, biosynthesis, and potential, yet largely unexplored, biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting clear, actionable data and methodologies.
Physicochemical Properties
This compound is a polyketide characterized by a branched carbon skeleton and a complex stereochemistry.[2][3] First isolated from the fungus Aspergillus ochraceus, its unique structure has prompted investigations into its biosynthetic origins.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [4] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2][3] |
| Molecular Weight | 188.22 g/mol | [4] |
| CAS Number | 157676-96-5 | [2][4] |
| Synonyms | D-Xylitol, 2,3-anhydro-1-deoxy-4-C-[(1E,3S)-3-hydroxy-1-buten-1-yl]-; CHEMBL249460 | [4][5] |
Biosynthesis
The biosynthesis of this compound is closely linked to that of aspyrone, another metabolite produced by A. ochraceus.[2][6] Feeding experiments using ¹³C-labelled acetates have confirmed its origin as a branched pentaketide (B10854585), assembled from one acetyl-CoA starter unit and four malonyl-CoA extender units by a polyketide synthase (PKS).[1][3][6]
The proposed biosynthetic pathway involves the formation of a linear pentaketide intermediate that undergoes a significant rearrangement.[1][7] A key bifurcation point in the pathway is a hypothetical bisepoxide intermediate. This intermediate can either be reduced to form this compound or oxidized to yield aspyrone.[1][2][3] Fermentation conditions, particularly the concentration of dissolved oxygen, play a crucial role in determining the ratio of the two metabolites, with lower oxygen levels favoring the production of this compound.[2][3][6]
References
Methodological & Application
Application Notes: Aspinonene Extraction from Aspergillus ochraceus
Introduction
Aspinonene (B1181478) is a polyketide secondary metabolite produced by the filamentous fungus Aspergillus ochraceus, notably strain DSM-7428, and has also been isolated from Aspergillus ostianus.[1][2] Its unique chemical structure, featuring a branched C9 backbone, arises from a complex biosynthetic pathway originating from a pentaketide (B10854585) intermediate.[3] This pathway is closely linked to that of aspyrone (B94758), a co-metabolite.[3] The production ratio of this compound to aspyrone is significantly influenced by fermentation conditions, particularly the concentration of dissolved oxygen.[1] Lower oxygen levels favor a reductive step to yield this compound, while higher oxygen levels promote an oxidative process to form aspyrone.[3][4] While extensive biological activity data is not yet available, this compound is a compound of interest for drug discovery and development due to its unique structure and potential therapeutic applications.[5][6]
These application notes provide a comprehensive guide for researchers, detailing the protocols for the cultivation of Aspergillus ochraceus, followed by the extraction, purification, and quantification of this compound.
Data Presentation
Quantitative yields of this compound are highly dependent on the fungal strain, fermentation parameters, and extraction efficiency.[2] The following tables provide comparative data for optimizing production and extraction protocols.
Table 1: Influence of Fermentation Conditions on this compound Yield
This table illustrates the impact of dissolved oxygen on the biosynthetic pathway, shifting the balance between this compound and aspyrone production.[1]
| Parameter | Condition A | Condition B | Condition C |
| Dissolved Oxygen | Low (~20%) | Moderate (~40%) | High (~60%) |
| Relative this compound Yield | High | Moderate | Reduced |
| Relative Aspyrone Yield | Reduced | Moderate | High |
Data is based on the established principle that lower dissolved oxygen favors this compound production.[1][4]
Table 2: Comparison of Solvent Efficiency for Crude Extract and this compound Yield
The choice of solvent is critical for the efficient extraction of this compound from the culture broth.[5]
| Extraction Solvent | Crude Extract Yield (mg/L) | Purified this compound Yield (mg/L) | Purity (%) |
| Ethyl Acetate (B1210297) | 150 | 45 | 95 |
| Dichloromethane | 120 | 35 | 92 |
| Chloroform (B151607) | 135 | 40 | 94 |
| Butanol | 100 | 28 | 88 |
This data serves as a comparative guide for optimizing extraction efficiency.[5]
Experimental Protocols
Protocol 1: Fungal Culture and Fermentation
This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.
1.1. Strain Maintenance and Inoculum Preparation
-
Strain Activation : Revive the Aspergillus ochraceus strain (e.g., DSM-7428) from a stock culture by inoculating it onto a Potato Dextrose Agar (B569324) (PDA) plate.[5] Incubate at 28°C for 7-10 days until sporulation is observed.[5][7] For long-term use, cultures can be maintained on Czapek-Dox agar slants.[7]
-
Spore Suspension : Prepare a spore suspension by flooding a mature agar plate with 10 mL of a sterile 0.85% saline solution containing 0.1% Tween 80.[7] Gently scrape the surface with a sterile loop to dislodge the spores.[7]
-
Seed Culture : Transfer the spore suspension into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).[7] Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a vegetative mycelial inoculum.[7]
1.2. Production Culture (Fermentation)
-
Media Preparation : Prepare the production medium, such as Yeast Extract Sucrose (YES) broth or PDB, in 2 L Erlenmeyer flasks, each containing 1 L of medium.[1][7] Sterilize by autoclaving.
-
Inoculation : Inoculate each production flask with 5-10% (v/v) of the seed culture.[5][7]
-
Incubation : Incubate the flasks at 25-28°C for 10-14 days in a shaker incubator with agitation (e.g., 150-200 rpm).[4]
-
Oxygen Control : To maximize this compound yield, maintain lower dissolved oxygen levels.[1] This can be achieved by reducing the agitation speed in the later stages of fermentation.[4] The logarithmic growth phase typically concludes after 100 hours.[8]
Protocol 2: this compound Extraction
This protocol describes a two-step solvent extraction from both the culture broth and the fungal mycelia.
-
Biomass Separation : After incubation, separate the fungal biomass (mycelia) from the culture broth by vacuum filtration through cheesecloth or by centrifugation.[4][7]
-
Broth Extraction : Transfer the culture filtrate to a large separatory funnel. Extract the filtrate three times with an equal volume of ethyl acetate.[5][7] For each extraction, shake vigorously for 2-3 minutes, venting periodically.[5] Pool the organic (top) layers.
-
Mycelia Extraction : Homogenize the collected mycelia and extract them three times with a mixture of chloroform and methanol (B129727) (CHCl₃:MeOH, 2:1, v/v).[7] Filter the extract to remove cell debris.[7]
-
Combine and Concentrate : Combine the ethyl acetate extract from the broth and the chloroform-methanol extract from the mycelia.[7] Dry the pooled organic extract over anhydrous sodium sulfate (B86663) to remove residual water.[5]
-
Evaporation : Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.[5][7]
Protocol 3: Purification of this compound
A multi-step chromatographic strategy is required to purify this compound from the complex crude extract.[7]
3.1. Silica (B1680970) Gel Column Chromatography (Initial Purification)
-
Column Packing : Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane and pack it into a chromatography column.[5][7]
-
Sample Loading : Dissolve the crude extract in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and let it dry.[7] Carefully load the dried sample onto the top of the packed column.[7]
-
Elution : Elute the column with a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate gradient, followed by a chloroform-methanol system (e.g., 9:1 v/v).[1][8]
-
Fraction Collection : Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing this compound.[1] Pool the fractions containing the target compound.
3.2. Preparative HPLC (Final Purification)
-
System Preparation : Use a reversed-phase C18 column for final purification.[1]
-
Mobile Phase : Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The exact gradient should be optimized based on analytical HPLC runs, for example, a linear gradient from 40% to 80% acetonitrile in water.[7]
-
Sample Injection : Dissolve the partially purified fraction from the silica column in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it onto the preparative HPLC column.[7]
-
Final Collection : Collect the peak corresponding to this compound based on its retention time.[7] Check the purity of the collected fraction using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.[7] A yield of approximately 68 mg per liter of culture has been reported under optimized conditions.[8]
Protocol 4: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound.[1]
-
HPLC Conditions :
-
Quantification : Generate a calibration curve using pure this compound standards of known concentrations. Determine the concentration in samples by comparing their peak areas to the calibration curve.[1] The HPLC method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[1]
Visualizations
Caption: Experimental workflow for this compound isolation.
References
Application Notes and Protocols for Aspinonene Purification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a polyketide secondary metabolite produced by various fungal species, including Aspergillus ochraceus.[1][2] With a molecular weight of 188.22 g/mol and a chemical formula of C9H16O4, this compound has garnered scientific interest for its potential biological activities.[1] The presence of an α,β-unsaturated ketone and other oxygen-containing functional groups in its structure act as chromophores, making it amenable to detection by ultraviolet (UV) spectrophotometry.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of this compound from complex fungal extracts.[1]
This document provides detailed protocols for the analytical and preparative HPLC purification of this compound, along with illustrative data for process monitoring and a hypothetical signaling pathway to guide further research.
Data Presentation: this compound Purification Summary
The purification of this compound from fungal culture is a multi-step process. The following tables summarize hypothetical, yet representative, quantitative data from the extraction and purification of this compound from a 1-liter culture of Aspergillus ochraceus.
Table 1: Extraction Efficiency of this compound using Different Solvents
| Extraction Solvent | Solvent Volume (mL) | Number of Extractions | Crude Extract Yield (mg) | Purified this compound Yield (mg) | Purity (%) |
| Ethyl Acetate | 500 | 3 | 150 | 45 | 95 |
| Dichloromethane | 500 | 3 | 120 | 35 | 92 |
| Chloroform | 500 | 3 | 135 | 40 | 94 |
| Butanol | 500 | 3 | 100 | 28 | 88 |
This data is intended as a comparative guide for optimizing extraction efficiency.[3]
Table 2: Performance Characteristics of Analytical HPLC Method for this compound Quantification
| Parameter | Value |
| Linearity (R²) | >0.999 |
| Precision (RSD %) | < 2% |
| Accuracy (Recovery %) | 95.50% - 105.81% |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL |
| Limit of Quantitation (LOQ) | Not Reported |
Performance data is based on established methods for analogous terpenoid compounds due to the lack of publicly available data for this compound.[4]
Experimental Protocols
Protocol 1: Fungal Culture and Fermentation for this compound Production
This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.[3]
Materials:
-
Aspergillus ochraceus strain (e.g., DSM-7428)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Incubator
-
Shaking incubator
-
Erlenmeyer flasks (250 mL and 2 L)
Procedure:
-
Strain Maintenance: Maintain cultures of Aspergillus ochraceus on Czapek-Dox agar slants at 28°C for 7 days until sporulation is observed. Store the slants at 4°C for long-term use.[2]
-
Spore Suspension Preparation: Harvest spores from a mature PDA plate by adding 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.[3]
-
Seed Culture: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.[3]
-
Production Culture: Inoculate 1 L of PDB in a 2 L Erlenmeyer flask with 50 mL of the seed culture. Incubate at 25°C with shaking at 200 rpm for 7-14 days.[5]
Protocol 2: Extraction of this compound from Fungal Culture
This protocol describes the extraction of this compound from the culture broth.
Materials:
-
Ethyl Acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Separatory funnel (2 L)
-
Rotary evaporator
Procedure:
-
Separation: Separate the fungal biomass from the culture broth by filtration.[5]
-
Solvent Extraction: Transfer the culture filtrate to a 2 L separatory funnel. Add an equal volume (1 L) of ethyl acetate. Shake the funnel vigorously for 2-3 minutes, venting periodically. Allow the layers to separate and collect the upper organic phase. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.[3]
-
Drying and Concentration: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter the dried extract and concentrate the filtrate to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.[3]
Protocol 3: Analytical HPLC Method for this compound Quantification
This reversed-phase HPLC (RP-HPLC) method is suitable for the quantification of this compound.
Instrumentation and Materials:
-
HPLC System with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 4 μm particle size)[4]
-
HPLC grade Methanol, Acetonitrile (B52724), and Water
-
This compound reference standard (purity ≥98%)
-
Syringe filters (0.22 µm or 0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typical. For example, an isocratic mobile phase of acetonitrile and water (60:40, v/v) can be effective.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 40°C[6]
-
Detection Wavelength: A starting wavelength of 210 nm is recommended. A full UV scan of the this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[1]
-
Injection Volume: 10 µL[6]
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.[1]
-
Sample Preparation: Dissolve the crude extract in methanol. Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]
Protocol 4: Preparative HPLC for Final Purification of this compound
This protocol outlines the final purification step of this compound using preparative HPLC.
Instrumentation and Materials:
-
Preparative HPLC system
-
Preparative reversed-phase C18 column
-
HPLC grade Acetonitrile and Water
Procedure:
-
System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column.[2]
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile (ACN) in water. An example of a linear gradient is from 40% to 80% ACN in water over 30 minutes. The exact gradient should be optimized based on analytical HPLC runs.[2]
-
Sample Injection: Dissolve the semi-purified fraction from a preceding chromatography step (e.g., silica (B1680970) gel column) in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it onto the column.[2]
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined by prior analytical runs.[2]
-
Purity Check: Analyze the purity of the collected fraction using the analytical HPLC method described in Protocol 3. Pool the pure fractions and evaporate the solvent to obtain purified this compound.[2]
Visualizations
This compound Purification Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from a fungal culture.
Analytical to Preparative HPLC Scaling Logic
This diagram outlines the logical steps for scaling up an analytical HPLC method to a preparative one for this compound purification.
Hypothetical Signaling Pathway for this compound's Biological Activity
While the specific mechanism of action for this compound is not yet well-defined, many fungal natural products exhibit cytotoxic effects by modulating key signaling pathways. The following diagram illustrates a hypothetical pathway through which this compound might exert its biological activity.[7] Further research is required to validate this proposed mechanism.
References
Quantifying Aspinonene in Fungal Extracts: A Detailed Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and drug development professionals, the accurate quantification of novel bioactive compounds is a critical step in the research and development pipeline. Aspinonene (B1181478), a polyketide metabolite produced by fungi of the Aspergillus genus, notably Aspergillus ochraceus, has garnered interest for its unique chemical structure and potential biological activities.[1][2] This document provides detailed application notes and protocols for the quantification of this compound in fungal extracts, focusing on established analytical methodologies.
Data Presentation: Quantitative Analysis of this compound
While specific quantitative yields of this compound from fungal cultures are not extensively detailed in publicly available literature, the following tables provide illustrative data based on typical performance characteristics of the analytical methods described.[3][4] It is crucial to note that these values should be experimentally determined for specific fungal strains and culture conditions.
Table 1: Hypothetical Yield of this compound from a 1-Liter Culture of Aspergillus ochraceus Using Various Extraction Solvents.
| Extraction Solvent | Solvent Volume (mL) | Number of Extractions | Crude Extract Yield (mg) | Purified this compound Yield (mg) | Purity (%) |
| Ethyl Acetate (B1210297) | 500 | 3 | 150 | 45 | 95 |
| Dichloromethane | 500 | 3 | 120 | 35 | 92 |
| Chloroform | 500 | 3 | 135 | 40 | 94 |
| Butanol | 500 | 3 | 100 | 28 | 88 |
Source: Hypothetical data adapted from BenchChem Application Note.[5]
Table 2: Hypothetical Performance of LC-MS/MS Method for this compound Quantification in a Fortified Fungal Culture Extract.
| Parameter | Value |
| Analyte | This compound |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Precursor Ion (m/z) | 189.1125 [M+H]⁺ |
| Product Ions (m/z) | 171.1020, 153.0914, 125.0961 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery | 92.5% ± 4.8% |
Source: Hypothetical data adapted from BenchChem Application Note.
Experimental Protocols
Detailed methodologies for the key stages of this compound quantification are provided below, from fungal culture to final analysis.
Protocol 1: Fungal Culture and Fermentation for this compound Production
This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.
Materials:
-
Aspergillus ochraceus strain (e.g., DSM-7428)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth
-
Sterile distilled water with 0.1% Tween 80
-
Incubator and shaking incubator
-
Erlenmeyer flasks (250 mL and 1 L)
Procedure:
-
Strain Activation: Revive the Aspergillus ochraceus strain from a stock culture by inoculating it onto a PDA plate. Incubate at 28°C for 7-10 days, or until sufficient sporulation is observed.
-
Spore Suspension Preparation: Harvest spores from a mature PDA plate by adding 10 mL of sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Seed Culture: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.
-
Production Culture: Inoculate 1 L of PDB or YES broth in a 2 L Erlenmeyer flask with 50 mL of the seed culture. Incubate at 28°C on a rotary shaker at 150-200 rpm for 10-14 days. It is known that the production ratio of this compound to its co-metabolite aspyrone (B94758) is influenced by the concentration of dissolved oxygen; lower dissolved oxygen levels may favor this compound production.[3]
Protocol 2: Extraction of this compound from Fungal Culture
This protocol describes the liquid-liquid extraction of this compound from the fungal culture.
Materials:
-
Fungal culture broth from Protocol 1
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Biomass: After the fermentation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant (broth) to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
-
Mycelia Extraction (Optional but Recommended):
-
The collected mycelia can be homogenized and extracted separately with a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v) to recover intracellular this compound. This extract can then be combined with the broth extract.
-
Protocol 3: Purification of this compound by Chromatography
A multi-step chromatographic approach is often necessary for the purification of this compound from the crude extract.
3.1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane (B92381) and Ethyl acetate (HPLC grade)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by increasing the proportion of ethyl acetate in a stepwise manner (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation by spotting the collected fractions on a TLC plate. Visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions containing the pure this compound based on the TLC analysis.
3.2: Preparative High-Performance Liquid Chromatography (Final Purification)
For higher purity, a final purification step using preparative HPLC is recommended.
Materials:
-
Semi-purified this compound fractions
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (B52724) and Water (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the preparative HPLC system with a C18 column using a suitable mobile phase, for example, a gradient of acetonitrile in water.
-
Sample Injection: Dissolve the semi-purified fraction in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it onto the column.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined by prior analytical HPLC runs.
-
Purity Check and Final Concentration: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 4: Quantification of this compound by HPLC-UV
This protocol provides a starting point for developing an HPLC-UV method for this compound quantification.[6]
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Methanol, Acetonitrile, and Water (HPLC grade)
-
This compound reference standard (purity ≥98%)
-
0.22 µm syringe filters
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of methanol or acetonitrile in water. An isocratic method may also be suitable depending on the sample complexity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: A starting wavelength of 210 nm is recommended. A full UV scan of the this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[6]
-
Injection Volume: 10 µL
Procedure:
-
Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of the fungal extract.
-
Extract this compound using a suitable solvent (e.g., methanol), potentially using sonication to improve efficiency.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Quantification: Inject the prepared sample into the HPLC system. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 5: Quantification of this compound by LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.
Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard (purity ≥98%)
-
0.22 µm syringe filters
LC-MS/MS Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.
Procedure:
-
Standard and Sample Preparation: Follow the same procedures as for HPLC-UV, using LC-MS grade solvents.
-
Method Optimization: Optimize the MS parameters, including precursor and product ions, collision energy, and other source parameters, by infusing a standard solution of this compound.
-
Quantification: Create a calibration curve using the this compound standard solutions. Inject the prepared samples and quantify this compound based on the peak area of the specific MRM transition.
Visualizations
Experimental Workflow
The overall workflow for the extraction and quantification of this compound from fungal culture is depicted below.
Proposed Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally related fungal metabolites suggest a potential mechanism involving the induction of apoptosis through a Reactive Oxygen Species (ROS)-mediated PI3K/Akt signaling pathway.
References
Screening for Bioactive Gold: Application Notes and Protocols for Aspinonene
For researchers, scientists, and drug development professionals, the fungal metabolite Aspinonene presents an intriguing but largely uncharted territory of therapeutic potential. Isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus, this natural product's biological activities are yet to be fully elucidated in the scientific literature.[1][2][3] This document serves as a comprehensive guide, providing detailed protocols for a panel of standard in vitro bioassays to characterize the potential anticancer, anti-inflammatory, and antibacterial activities of this compound.
The methodologies outlined herein are based on established techniques for the evaluation of novel natural products, offering a foundational framework for initial screening and subsequent mechanistic studies. While specific quantitative data on this compound is scarce, this guide includes data from structurally related compounds to provide a comparative context and benchmark for expected outcomes.[4]
Part 1: Assays for Anticancer Activity
A preliminary assessment of a compound's anticancer potential often begins with evaluating its cytotoxicity against various cancer cell lines.[1] Subsequent assays can then elucidate the mechanism of cell death, such as apoptosis or cell cycle arrest.
Data Presentation: Cytotoxicity of this compound Analogs and Related Fungal Metabolites
Due to the limited availability of direct cytotoxic data for this compound, the following table summarizes the activity of structurally similar meroterpenoids and other fungal derivatives to provide a reference for potential efficacy.[4]
| Compound | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 Value |
| Biscognienyne M | A2780 | Ovarian Cancer | Not Specified | 6.8 µM[4] |
| Asperpyrone D | Not Specified | Not Specified | Not Specified | No cytotoxicity at 5 µg/mL[4] |
| α-pyrone derivatives | HL-60 | Promyelocytic Leukemia | Not Specified | 0.52 - 9.85 µM[4] |
| PC-3 | Prostate Cancer | Not Specified | 0.52 - 9.85 µM[4] | |
| HCT-116 | Colorectal Carcinoma | Not Specified | 0.52 - 9.85 µM[4] | |
| Pyranone derivative | HEp-2 | Larynx Carcinoma | Not Specified | 7 µg/mL[4] |
| HepG2 | Liver Carcinoma | Not Specified | 7 µg/mL[4] |
Experimental Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product. The concentration of the dissolved formazan is directly proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or HCT116) into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Add the various concentrations of this compound to the designated wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO).[1][4]
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.[1][4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][5]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.[1][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][4][5]
-
Calculation: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be determined by plotting a dose-response curve.[1]
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., based on the IC50 value from the MTT assay) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[5]
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[5]
Visualizations
Part 2: Assays for Anti-inflammatory Activity
Natural products are a rich source of novel anti-inflammatory agents. Several metabolites from Aspergillus species have been shown to inhibit key inflammatory pathways.[6] Assays to screen for these activities are crucial in determining the therapeutic potential of this compound.
Experimental Protocols
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[6] The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.[7]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).[7]
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Maintain a negative control group without LPS stimulation.[7]
-
Incubation: Incubate the plates for 24 hours.[7]
-
NO Measurement: Transfer the cell culture supernatant to a new 96-well plate and add an equal volume of Griess reagent. After a short incubation, measure the absorbance at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite levels in the compound-treated wells to the LPS-only treated wells.[6]
Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. This assay utilizes a reporter cell line (e.g., HEK293 cells stably transfected with an NF-κB luciferase reporter construct) to quantify the activation of the NF-κB pathway.
Protocol:
-
Cell Seeding: Plate the NF-κB reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.
-
Incubation: Incubate for a further 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Visualizations
Part 3: Assays for Antibacterial Activity
While direct antimicrobial data for this compound is scarce, various compounds structurally related to its proposed biosynthetic precursor, aspyrone, have been investigated for their antibacterial properties.[4]
Data Presentation: Antibacterial Activity of this compound-Related Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values for compounds related to aspyrone, offering a potential reference for this compound's antibacterial screening.[4]
| Compound | Bacteria | MIC (µg/mL) |
| Ascopyrone P | Gram-positive & Gram-negative bacteria | 2000 - 4000 µg/mL[4] |
| Pseudopyronine A | Staphylococcus aureus | 6.25[4] |
| Pseudopyronine B | Staphylococcus aureus | 0.156[4] |
| Pseudopyronine C | Staphylococcus aureus | 0.39[4] |
Experimental Protocol
Principle: The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[4]
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[4]
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Visualization
Conclusion
This compound remains an enigmatic molecule with significant untapped therapeutic potential.[2] The absence of extensive biological activity data highlights a critical area for future research. The protocols and comparative data presented in this guide offer a robust framework for the systematic evaluation of this compound's anticancer, anti-inflammatory, and antibacterial properties. Comprehensive preclinical studies are essential to elucidate the biological activity, safety profile, and potential therapeutic applications of this fungal metabolite, paving the way for its potential translation into tangible clinical benefits.[2]
References
Application Notes and Protocols: Aspinonene as a Putative Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on the specific application of Aspinonene as a plant growth regulator is not currently available. The following application notes and protocols are a proposed experimental framework based on established methodologies for evaluating novel plant growth regulators. The proposed mechanisms and signaling pathways are hypothetical and intended to serve as a starting point for investigation.
Introduction
This compound is a natural product isolated from fungi such as Aspergillus ochraceus.[1][2] While its biological activity is largely unexplored, its chemical structure suggests potential for biological activity. These application notes provide a comprehensive experimental setup to investigate the potential of this compound as a plant growth regulator. The protocols outlined below cover in vitro and in vivo assays to assess its effects on seed germination, plant growth, and overall development.
Data Presentation
All quantitative data from the following experiments should be recorded and summarized in structured tables for clear comparison and analysis.
Table 1: Effect of this compound on Seed Germination of Arabidopsis thaliana
| This compound Concentration (µM) | Number of Seeds Sown | Number of Germinated Seeds | Germination Rate (%) | Mean Germination Time (Days) |
| 0 (Control) | 100 | |||
| 1 | 100 | |||
| 10 | 100 | |||
| 50 | 100 | |||
| 100 | 100 |
Table 2: Effect of this compound on Seedling Growth of Arabidopsis thaliana (14 days post-germination)
| This compound Concentration (µM) | Primary Root Length (mm) | Number of Lateral Roots | Shoot Height (cm) | Fresh Weight (mg) | Dry Weight (mg) |
| 0 (Control) | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Table 3: Effect of this compound on Biomass of Solanum lycopersicum (Tomato) (4 weeks post-treatment)
| This compound Concentration (µM) | Treatment Method | Shoot Fresh Weight (g) | Shoot Dry Weight (g) | Root Fresh Weight (g) | Root Dry Weight (g) |
| 0 (Control) | Foliar Spray | ||||
| 50 | Foliar Spray | ||||
| 100 | Foliar Spray | ||||
| 0 (Control) | Soil Drench | ||||
| 50 | Soil Drench | ||||
| 100 | Soil Drench |
Experimental Protocols
Preparation of this compound Stock Solution
A 1 mg/mL stock solution is a common starting point for testing plant growth regulators.[3]
-
Weighing: Accurately weigh 10 mg of this compound.
-
Dissolving: Dissolve the this compound in a small volume of a suitable solvent (e.g., DMSO or ethanol).
-
Dilution: Bring the final volume to 10 mL with sterile distilled water to achieve a 1 mg/mL stock solution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Seed Germination and Seedling Growth Assay (Arabidopsis thaliana)
-
Media Preparation: Prepare Murashige and Skoog (MS) medium, including 1% sucrose (B13894) and 0.8% agar. Autoclave and cool to approximately 50°C.
-
This compound Incorporation: Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Also, prepare a control plate with the solvent alone.
-
Plating: Pour the medium into sterile petri dishes.
-
Sterilization of Seeds: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Rinse the seeds 5 times with sterile distilled water.
-
Sowing: Aseptically place the sterilized seeds on the surface of the MS plates.
-
Incubation: Seal the plates and incubate in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection:
-
Record the number of germinated seeds daily for 7 days.
-
After 14 days, measure the primary root length, count the number of lateral roots, and measure the shoot height.
-
Determine the fresh weight of the seedlings and then dry them at 60°C for 48 hours to determine the dry weight.
-
In Vivo Plant Growth Assay (Solanum lycopersicum - Tomato)
-
Plant Material: Use 2-week-old tomato seedlings of uniform size, grown in a standard potting mix.
-
Treatment Groups:
-
Foliar Spray: Prepare aqueous solutions of this compound (e.g., 50 µM and 100 µM) with 0.02% Tween 20 as a surfactant. Spray the foliage until runoff. The control group is sprayed with water and Tween 20.
-
Soil Drench: Apply a specific volume of the this compound solution (e.g., 50 mL of 50 µM and 100 µM) to the soil of each pot. The control group receives an equal volume of water.
-
-
Growth Conditions: Maintain the plants in a greenhouse with controlled temperature, humidity, and light conditions.
-
Data Collection (after 4 weeks):
-
Measure the shoot height and stem diameter.
-
Count the number of leaves and flowers.
-
Harvest the plants and separate the shoots and roots.
-
Measure the fresh weight of the shoots and roots.
-
Dry the plant material at 60°C for 72 hours to determine the dry weight.
-
Visualizations
Hypothetical Signaling Pathway of this compound
Many plant growth regulators act by modulating existing phytohormone signaling pathways.[4][5] This diagram proposes a hypothetical pathway where this compound interacts with a cell surface receptor, initiating a kinase cascade that leads to the activation of transcription factors regulating growth and stress response genes.[6]
Caption: Hypothetical this compound signaling pathway in a plant cell.
Experimental Workflow for this compound Evaluation
The following workflow outlines a logical progression for investigating the potential of this compound as a plant growth regulator.
Caption: Experimental workflow for evaluating this compound.
References
Investigating the Mechanism of Action of Aspinonene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a polyketide secondary metabolite produced by the fungi Aspergillus ochraceus and Aspergillus ostianus.[1][2] Its unique branched pentaketide (B10854585) structure has drawn interest from natural product chemists.[3][4] However, despite its characterization, the specific biological activities and the underlying mechanism of action of this compound remain largely unexplored in publicly available scientific literature.[4][5][6] This lack of foundational knowledge presents a significant opportunity for investigation into its therapeutic potential.
This document provides a comprehensive guide for researchers to initiate studies into the mechanism of action of this compound. It includes detailed protocols for the production and isolation of this compound, as well as a variety of established experimental approaches to identify its molecular targets and elucidate the signaling pathways it may modulate.
Quantitative Data Summary
Due to the limited research on this compound's specific biological activity, direct quantitative data such as IC50 or MIC values are scarce.[4] However, data from structurally related compounds can provide insights into its potential bioactivities.[7]
| Compound Class | Representative Compound | Biological Activity | Potency (IC50/MIC) | Target Organism/Cell Line | Reference |
| This compound-related Meroterpenoid | Biscognienyne M | Cytotoxic | IC50: 6.8 μM | Human ovarian cancer (A2780) | [7] |
| Aspyrone-related α-pyrone | Pseudopyronine A | Antibacterial | MIC: 6.25 µg/mL | Staphylococcus aureus | [7] |
| Aspyrone-related α-pyrone | Pseudopyronine B | Antibacterial | MIC: 0.156 µg/mL | Staphylococcus aureus | [7] |
| Aspyrone-related α-pyrone | Pseudopyronine C | Antibacterial | MIC: 0.39 µg/mL | Staphylococcus aureus | [7] |
Hypothetical Signaling Pathways
While the exact signaling pathway of this compound is unknown, studies on related fungal polyketides suggest potential mechanisms.[8] Many of these compounds are known to induce cytotoxicity in cancer cells through the activation of apoptotic pathways.[8] A plausible, yet hypothetical, pathway for this compound could involve the induction of mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[8]
A potential apoptotic signaling pathway for this compound.
Experimental Protocols
A crucial first step in investigating the mechanism of action of this compound is to secure a pure supply of the compound. The following protocols detail the fermentation of Aspergillus ochraceus, followed by the extraction and purification of this compound. Subsequently, protocols for initial biological screening and target identification are provided.
Protocol 1: Production and Isolation of this compound
This protocol is adapted from methodologies described for the cultivation of Aspergillus ochraceus and the extraction of its secondary metabolites.[9][10][11]
1.1: Fermentation of Aspergillus ochraceus
-
Organism: Aspergillus ochraceus (e.g., strain DSM-7428).[4]
-
Inoculum Preparation:
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed.[11]
-
Harvest spores by adding a sterile 0.1% Tween 80 solution and gently scraping the surface.[11]
-
Prepare a spore suspension and adjust the concentration using a hemocytometer.[11]
-
-
Production Culture:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose broth) with the spore suspension.[2][9]
-
Incubate in a shaker incubator at 25-28°C with agitation (150-200 rpm) for 10-14 days.[11] Of note, lower dissolved oxygen levels may favor this compound production over the related compound aspyrone.[2][11]
-
1.2: Extraction and Purification
-
Extraction:
-
Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.[4][9]
-
Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).[9]
-
Monitor fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
Pool fractions containing this compound and perform further purification if necessary, for instance by preparative HPLC, to obtain the pure compound.[9]
-
General workflow for the production and purification of this compound.
Protocol 2: Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and is a common first step to determine if a compound has cytotoxic effects.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Protocol 3: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify the direct binding partners of a small molecule.[15][16][17][18] This requires the synthesis of an this compound-based affinity probe.
-
Probe Synthesis: Synthesize an this compound derivative with a linker arm that can be immobilized on a solid support (e.g., agarose (B213101) beads).
-
Cell Lysis: Prepare a protein lysate from a relevant cell line.
-
Affinity Capture:
-
Incubate the immobilized this compound probe with the cell lysate to allow for binding of target proteins.[16]
-
Use beads without the probe or with an inactive analogue as a negative control.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis:
-
Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the negative control.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 17. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 19. wp.unil.ch [wp.unil.ch]
Application Notes and Protocols for Aspinonene Target Identification and Deconvolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene, a natural product isolated from fungi of the Aspergillus genus, represents a molecule of significant interest for its potential biological activities.[1][2] However, comprehensive studies detailing its molecular targets and mechanism of action are not yet widely available in scientific literature.[3][4] These application notes provide a detailed framework of modern techniques for the identification and deconvolution of this compound's biological targets. The protocols outlined are based on established methodologies in chemical biology and drug discovery and are intended to serve as a comprehensive guide for researchers.
I. Target Identification Strategies
A multi-pronged approach combining direct biochemical methods with computational and cellular validation is recommended for robust target identification of this compound.
A. Affinity-Based Target Discovery
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and direct method for identifying protein targets of a small molecule.[4][5] This technique involves immobilizing this compound on a solid support to capture its binding partners from a cell lysate.
-
Probe Synthesis: Synthesize an this compound derivative with a linker arm suitable for immobilization (e.g., with a terminal carboxylic acid or amine).
-
Immobilization: Covalently attach the this compound probe to NHS-activated sepharose beads. Use beads without this compound as a negative control.
-
Lysate Preparation:
-
Culture a relevant human cancer cell line (e.g., A2780 ovarian cancer cells, based on activity of related compounds) to ~80% confluency.[6]
-
Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Capture:
-
Incubate the this compound-immobilized beads and control beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing: Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., 2x Laemmli buffer) and heating at 95°C for 5 minutes.
-
Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise unique protein bands from the this compound lane for in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the entire eluate.
-
Analyze the resulting peptides by LC-MS/MS.[4]
-
-
Data Analysis:
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
-
Quantify the relative abundance of identified proteins using label-free quantification or spectral counting.[5]
-
Prioritize candidate targets that are significantly enriched in the this compound pulldown compared to the negative control.
-
While direct AP-MS data for this compound is not available, the following table illustrates the type of quantitative data that could be obtained, based on hypothetical enrichment factors.
| Protein ID (Uniprot) | Gene Name | Protein Name | Enrichment Factor (this compound vs. Control) | p-value | Putative Function |
| P04049 | ERG11 | Lanosterol 14-alpha demethylase | 15.2 | <0.001 | Ergosterol biosynthesis |
| P51581 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 8.7 | <0.005 | PI3K/Akt signaling |
| P62258 | AKT1 | RAC-alpha serine/threonine-protein kinase | 6.5 | <0.01 | PI3K/Akt signaling |
| Q09472 | HSP90AA1 | Heat shock protein HSP 90-alpha | 4.1 | <0.05 | Protein folding |
B. Computational Target Prediction
Computational methods can predict potential targets based on the chemical structure of this compound, providing a complementary approach to experimental methods.[7][8]
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software.
-
Target Selection: Select a library of protein structures relevant to fungal biology or cancer from the Protein Data Bank (PDB).
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of this compound to each target protein.[9]
-
Scoring and Ranking: Rank the potential targets based on the predicted binding energy and analysis of the binding pose.
-
Target Prioritization: Cross-reference the top-ranked computational hits with the results from the AP-MS experiments to prioritize high-confidence targets for validation.
II. Target Validation and Deconvolution
Once a list of putative targets is generated, it is crucial to validate the direct interaction between this compound and the target and to demonstrate that this interaction is responsible for the observed biological effect.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[1][3] It is based on the principle that a protein's thermal stability increases upon ligand binding.
-
Cell Treatment: Treat intact cells (e.g., A2780) with this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant containing the soluble proteins to a new tube.
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the putative target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
-
The following table shows hypothetical data from a CETSA experiment demonstrating the stabilization of a target protein by this compound.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 (Tm) | 80 |
| 60 | 20 | 55 (Tm) |
| 65 | 5 | 25 |
| 70 | <1 | 10 |
III. Signaling Pathway Analysis
Understanding how this compound's interaction with its target affects cellular signaling is crucial for elucidating its mechanism of action. Based on the activity of related compounds, a potential pathway to investigate is the PI3K/Akt signaling pathway, which is often involved in apoptosis.[10]
IV. Biological Activity of this compound and Related Compounds
While data on this compound is limited, the biological activities of structurally similar compounds can provide insights into its potential therapeutic effects.
The following table summarizes the reported biological activities of compounds structurally related to this compound.
| Compound | Compound Class | Biological Activity | Cell Line / Organism | IC50 / MIC | Reference |
| Biscognienyne M | Meroterpenoid | Cytotoxic | A2780 (Human ovarian cancer) | 6.8 µM | [6] |
| Phoma sp. α-pyrone derivatives | α-Pyrone | Cytotoxic | HL-60, PC-3, HCT-116 | 0.52 - 9.85 µM | [6] |
| Pseudopyronine A | α-Pyrone | Antibacterial | Staphylococcus aureus | 6.25 µg/mL | [6] |
| Pseudopyronine B | α-Pyrone | Antibacterial | Staphylococcus aureus | 0.156 µg/mL | [6] |
| Pseudopyronine C | α-Pyrone | Antibacterial | Staphylococcus aureus | 0.39 µg/mL | [6] |
Conclusion
The identification and deconvolution of this compound's targets require a systematic and multi-faceted approach. The application notes and protocols provided herein offer a comprehensive guide for researchers to elucidate the mechanism of action of this promising natural product. By combining affinity-based proteomics, computational predictions, and robust validation techniques like CETSA, the scientific community can pave the way for the potential development of this compound as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Computational Studies on Natural Products for the Development of Multi-target Drugs | Springer Nature Experiments [experiments.springernature.com]
- 8. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking-Based Virtual Screening Method to Selection of Natural Compounds with Synergistic Inhibitory Effects Against Cancer Signaling Pathways Using Multi-Target Approach [ijbiotech.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Application Notes and Protocols for Assessing the Antimicrobial Effects of Aspinonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene, a natural product isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus, is a molecule with potential biological activity that remains largely unexplored.[1][2] While comprehensive data on its antimicrobial properties are not yet available in scientific literature, its status as a fungal metabolite warrants investigation into its potential antibacterial and antifungal activities.[2][3] These application notes provide detailed protocols for researchers to systematically evaluate the antimicrobial effects of this compound.
The following protocols are based on established and standardized methods for antimicrobial susceptibility testing, providing a framework for generating reliable and reproducible data.[4][5][6] This document outlines procedures for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and for assessing anti-biofilm activity.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and organized for clear comparison and analysis. The following tables are provided as templates for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) | Negative Control |
| Staphylococcus aureus | ATCC® 29213™ | [e.g., Vancomycin] | No Inhibition | |
| Escherichia coli | ATCC® 25922™ | [e.g., Gentamicin] | No Inhibition | |
| Candida albicans | ATCC® 90028™ | [e.g., Fluconazole] | No Inhibition | |
| [User-defined] | ||||
| [User-defined] |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | This compound MIC (µg/mL) | This compound MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC® 29213™ | Bacteriostatic/Bactericidal | |||
| Escherichia coli | ATCC® 25922™ | Bacteriostatic/Bactericidal | |||
| Candida albicans | ATCC® 90028™ | Fungistatic/Fungicidal | |||
| [User-defined] | |||||
| [User-defined] |
Table 3: Anti-Biofilm Activity of this compound
| Test Microorganism | Strain ID | This compound Concentration (µg/mL) | % Biofilm Inhibition |
| Pseudomonas aeruginosa | ATCC® 27853™ | [e.g., 0.5 x MIC] | |
| [e.g., 1 x MIC] | |||
| [e.g., 2 x MIC] | |||
| [User-defined] | |||
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial potential of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that completely inhibits the visible growth of a microorganism.[3]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (~5 x 10^5 CFU/mL)[3]
-
Positive control antibiotic/antifungal
-
Sterile diluent (e.g., saline)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate.[3] The concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well with the standardized microbial suspension.[3] The final volume in each well should be uniform.
-
Controls:
-
Positive Control: A well with a known antimicrobial agent to ensure the susceptibility of the test organism.
-
Negative Control: A well with the microbial inoculum and the highest concentration of the solvent used for the this compound stock to rule out any inhibitory effects of the solvent.
-
Growth Control: A well containing only the broth and the microbial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[3][7]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.[3]
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC assay
-
Nutrient agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips or loops
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no colony formation on the agar plate.
Protocol 3: Anti-Biofilm Assay using Crystal Violet Staining
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Standardized microbial inoculum
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Procedure:
-
Plate Preparation: Add the appropriate growth medium and varying concentrations of this compound (typically at sub-MIC levels) to the wells of a 96-well plate.[8][9]
-
Inoculation: Inoculate the wells with the standardized microbial suspension. Include a growth control without this compound.
-
Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the medium and wash the wells with PBS to remove planktonic cells.
-
Staining: Add the crystal violet solution to each well and incubate at room temperature.
-
Washing: Remove the crystal violet and wash the wells again with PBS.
-
Destaining: Add ethanol or acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader (e.g., at 570 nm). The percentage of biofilm inhibition can be calculated relative to the growth control.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial properties of this compound.
Caption: General workflow for antimicrobial assessment of this compound.
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is not yet characterized, studies on related meroterpenoids suggest a potential for interaction with cellular signaling pathways.[3] The diagram below illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical mechanism of this compound's antimicrobial action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. routledge.com [routledge.com]
- 5. woah.org [woah.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aspergillus ochraceus Culture Conditions for Aspinonene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of Aspinonene from Aspergillus ochraceus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production sometimes low?
A1: this compound is a polyketide secondary metabolite produced by the fungus Aspergillus ochraceus.[1] The production of secondary metabolites is often low because it is highly sensitive to specific culture conditions.[1] Factors such as nutrient availability, pH, temperature, and aeration can significantly impact the metabolic pathways leading to this compound production.[1] Conditions that favor rapid fungal growth (high biomass) are not always optimal for secondary metabolite production.[1]
Q2: My Aspergillus ochraceus culture is growing well, but I'm detecting very little or no this compound. What could be the issue?
A2: Low this compound yield despite good biomass production can be attributed to several factors related to the fermentation conditions and the metabolic state of the fungus.[2] Potential causes include suboptimal media composition, inappropriate pH, incorrect temperature, and improper timing of harvest.[2] this compound is a secondary metabolite, and its production typically begins during the stationary phase of fungal growth.[1][2]
Q3: How does dissolved oxygen concentration affect this compound production?
A3: Dissolved oxygen is a critical factor. This compound and aspyrone (B94758) share a common biosynthetic pathway.[2] Higher dissolved oxygen levels tend to favor the production of aspyrone, while lower dissolved oxygen levels favor the reductive step leading to this compound.[1][2][3] Therefore, reducing aeration or agitation can be a key strategy to enhance this compound yield.[1][2]
Q4: Is there a specific growth phase for optimal this compound production?
A4: Yes, the production of secondary metabolites like this compound is often highest during the stationary phase of fungal growth.[1] During the initial logarithmic growth phase, the fungus prioritizes biomass accumulation.[1] As nutrients become limited and the growth rate slows, the fungus shifts its metabolism towards the production of secondary metabolites.[1]
Q5: My Aspergillus ochraceus culture is not growing well. What should I do?
A5: Poor fungal growth is a primary issue that needs to be addressed before optimizing for this compound production.[2] Potential causes include inadequate media composition (lacking essential nutrients), suboptimal pH or temperature, and contamination with other microorganisms.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Poor Growth of Aspergillus ochraceus | Inadequate media composition | Ensure the medium contains a readily available carbon source (e.g., glucose, sucrose), a suitable nitrogen source (e.g., ammonium (B1175870) salts, yeast extract), and essential minerals.[2] |
| Suboptimal pH and Temperature | Verify that the initial pH of your medium is within the optimal range for Aspergillus ochraceus growth (typically around 5.0-7.0).[2] Ensure the incubator is maintaining the correct temperature (around 25-30°C).[2][4] | |
| Contamination | Use aseptic techniques during all stages of culture preparation and handling. Check the purity of the inoculum.[5] | |
| Good Growth, but Low or No this compound Yield | Suboptimal Media Composition for Secondary Metabolism | Experiment with different media compositions. Complex media containing sources like yeast extract and peptone often support robust secondary metabolite production. The "One Strain, Many Compounds" (OSMAC) approach can be useful here.[2] |
| Inappropriate pH | Monitor and control the pH of the fermentation broth. Conduct small-scale experiments to determine the optimal pH range for this compound production.[2] | |
| Incorrect Temperature | Optimize the fermentation temperature. The optimal temperature for this compound production may differ from the optimal temperature for growth. Experiment with temperatures in the range of 25-30°C.[2] | |
| High Dissolved Oxygen | Reduce the aeration or agitation rate in your fermenter to lower the dissolved oxygen concentration. This can favor this compound production over aspyrone.[1][2] | |
| Incorrect Harvest Time | Harvest the culture during the stationary phase of fungal growth, which is typically when secondary metabolite production is at its peak.[1][2] | |
| Strain Degeneration | Maintain a stock of the original high-yielding strain and avoid excessive sub-culturing. Periodically re-isolate single-spore colonies to maintain a genetically homogenous population.[2] |
Data Presentation: Optimized Culture Parameters
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Fungal Strain | Aspergillus ochraceus (e.g., DSM-7428) | Known producer of this compound. | [3] |
| Production Medium | Czapek-Dox broth with yeast extract and peptone, Potato Dextrose Broth (PDB), or Yeast Extract Sucrose (YES) broth. | Complex media often enhance secondary metabolite production. | [2][3][6] |
| Inoculum | Spore suspension (1 x 10^5 to 1 x 10^7 spores/mL) or vegetative mycelial culture. | To ensure a uniform and sufficient starting culture. | [2][6] |
| Temperature | 25-30°C | Optimal range for both growth and this compound production. | [2][3][4] |
| pH | 5.0 - 7.0 (initial) | Optimal range for A. ochraceus growth. pH should be monitored during fermentation. | [2] |
| Agitation | 150-200 rpm (in shaker incubator) | Provides adequate mixing and aeration. May need to be reduced to lower dissolved oxygen for higher this compound yield. | [2][5] |
| Aeration | Lower dissolved oxygen levels | Favors the reductive biosynthetic step leading to this compound over the oxidative step to aspyrone. | [1][2] |
| Incubation Time | 10-14 days | Allows the culture to enter the stationary phase where secondary metabolite production is maximized. | [2][6] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed.[2]
-
Harvest spores by adding a sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.[2]
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.[2]
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).[2]
Protocol 2: Fermentation for this compound Production
-
Prepare the desired production medium (e.g., Czapek-Dox broth supplemented with yeast extract and peptone).[2]
-
Autoclave the medium and allow it to cool to room temperature.
-
Inoculate the medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.[2]
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.[2]
-
Monitor the pH of the culture periodically and adjust if necessary.[2]
Protocol 3: this compound Extraction and Quantification
-
Separation of Biomass: After the fermentation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.[3][5]
-
Liquid-Liquid Extraction:
-
Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) three times.[5][6]
-
Homogenize the fungal mycelia and extract with a suitable solvent like a chloroform:methanol mixture.[6]
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[5][6]
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative HPLC.[3][5]
-
Quantification: Analyze and quantify this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector, typically with a C18 reversed-phase column.[3]
Visualizations
Signaling Pathway
Caption: Conceptual overview of signaling pathways regulating secondary metabolism.
Experimental Workflow
Caption: Step-by-step workflow for producing and quantifying this compound.
Logical Relationship: Dissolved Oxygen's Role
Caption: The critical influence of dissolved oxygen on the final metabolic product.
References
Technical Support Center: Aspinonene Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Aspinonene from Aspergillus ochraceus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production often challenging?
A1: this compound is a branched pentaketide, a type of fungal secondary metabolite, produced by the fungus Aspergillus ochraceus.[1][2] The production of this compound can be challenging because, as a secondary metabolite, its synthesis is highly sensitive to specific culture conditions.[1][2] Factors such as nutrient availability, pH, temperature, and aeration can significantly impact the metabolic pathways leading to its production.[1][2] Often, the optimal conditions for rapid fungal growth (biomass accumulation) are not the same as those for maximal this compound production.[1]
Q2: My Aspergillus ochraceus culture is growing well, but the this compound yield is low. What are the likely causes?
A2: Low this compound yield despite good biomass production can be attributed to several factors:
-
Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical for secondary metabolism.[3]
-
Inappropriate pH: The pH of the fermentation medium affects enzyme activity and nutrient uptake, which are crucial for this compound biosynthesis.[3]
-
Incorrect Temperature: Temperature influences both fungal growth and the expression of genes involved in secondary metabolism.[3]
-
High Dissolved Oxygen: Increased dissolved oxygen levels favor the production of a competing metabolite, aspyrone (B94758), at the expense of this compound.[2][4]
-
Incorrect Harvest Time: this compound is a secondary metabolite, and its production typically peaks during the stationary phase of fungal growth.[2][3]
Q3: How does dissolved oxygen concentration affect the yield of this compound versus aspyrone?
A3: Dissolved oxygen (DO) is a critical parameter in this compound fermentation. The biosynthetic pathways for this compound and aspyrone diverge from a common intermediate.[2][4] The final step to produce this compound is a reduction, which is favored under lower DO conditions. Conversely, the formation of aspyrone is an oxidation step, favored by higher DO levels.[2][4] Therefore, to maximize this compound yield, it is crucial to control aeration and agitation to maintain lower dissolved oxygen concentrations.[2][3]
Q4: What is the "One Strain, Many Compounds" (OSMAC) approach, and how can it be applied to this compound production?
A4: The OSMAC approach is a strategy that involves systematically altering cultivation parameters to induce the production of different secondary metabolites from a single microbial strain. For this compound production, this could involve experimenting with various media compositions, such as different carbon and nitrogen sources, to identify conditions that specifically enhance its yield over other metabolites.[3]
Q5: Can precursor feeding be used to improve this compound yield?
A5: Yes, precursor feeding is a viable strategy to enhance the production of secondary metabolites.[5] this compound is a pentaketide, synthesized from acetyl-CoA and malonyl-CoA precursors.[6] While direct feeding of these precursors is often not feasible, supplementing the culture medium with compounds that can be readily converted into these precursors, such as sodium acetate (B1210297) or specific amino acids, may boost the intracellular pool of these building blocks and potentially increase this compound yield.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or no growth of Aspergillus ochraceus | Contamination of the culture. | Ensure aseptic techniques are used throughout the process. Check the purity of the inoculum. |
| Inappropriate medium composition or pH. | Verify the composition of the growth medium and adjust the pH to the optimal range for A. ochraceus (typically pH 5.0-7.0).[3] | |
| Incorrect incubation temperature. | Ensure the incubator is set to the optimal growth temperature for the species (e.g., 25-30°C).[3] | |
| Good growth, but low or no this compound yield | Suboptimal fermentation conditions for secondary metabolism. | Optimize aeration, agitation, and incubation time. Secondary metabolite production is often favored in specific growth phases, typically the stationary phase.[2][3] |
| Incorrect medium for secondary metabolite production. | Switch from a growth-optimized medium to a production medium that is known to induce secondary metabolite synthesis. This may involve altering the carbon-to-nitrogen ratio.[2] | |
| High dissolved oxygen favoring aspyrone production. | Reduce the aeration or agitation rate in the fermenter to lower the dissolved oxygen concentration.[3] | |
| Inconsistent this compound yield between batches | Genetic instability of the fungal strain. | Maintain a stock of the original high-yielding strain and avoid excessive sub-culturing.[3] |
| Minor variations in fermentation parameters. | Implement rigorous monitoring and control of all critical fermentation parameters, including pH, temperature, and nutrient concentrations.[3] |
Data Presentation
Table 1: Hypothetical Quantitative Effects of Fermentation Parameters on this compound Yield
Note: Specific quantitative yield data for this compound is limited in the literature. The following values are for illustrative purposes to demonstrate expected trends based on general principles of fungal secondary metabolite production.
| Parameter | Condition A | Condition B | Condition C |
| Dissolved Oxygen | 20% | 40% | 60% |
| This compound Yield (mg/L) | 50 | 85 | 40 |
| Aspyrone Yield (mg/L) | 10 | 25 | 70 |
| Biomass (g/L) | 15 | 18 | 17 |
This table illustrates a potential scenario where a moderate dissolved oxygen level (Condition B) is optimal for this compound production, while higher levels (Condition C) shift the biosynthetic pathway towards aspyrone.[7]
Table 2: Effect of Media Composition on this compound Yield (Qualitative)
| Medium Type | Carbon Source | Nitrogen Source | Expected this compound Yield |
| Minimal Medium | Glucose | Ammonium Nitrate | Low |
| Complex Medium | Sucrose | Yeast Extract | Moderate |
| Optimized Production Medium | Glycerol | Peptone | High |
Experimental Protocols
Protocol 1: Fermentation of Aspergillus ochraceus for this compound Production
-
Inoculum Preparation:
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (B569324) (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed.
-
Harvest spores by adding a sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).[3]
-
-
Fermentation:
-
Prepare the production medium. A synthetic agar medium (SAM) can be used, with the following composition per liter: 3 g NH₄NO₃, 26 g K₂HPO₄, 1 g KCl, 1 g MgSO₄·7H₂O, 50 g glucose, and 10 mL of a trace mineral solution. Adjust the pH to 6.5.[5]
-
Inoculate a 1 L flask containing 400 mL of the sterile production medium with the prepared spore suspension.
-
Incubate at 25°C with shaking at 200 rpm for 7-14 days.[7]
-
Monitor the fermentation for growth and this compound production by taking periodic samples for analysis.
-
-
Extraction:
Protocol 2: HPLC Quantification of this compound
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent such as methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound (to be determined using a pure standard).[8]
-
-
Quantification:
-
Prepare a standard curve using a pure this compound standard of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.[8]
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound and Aspyrone.
Caption: Simplified signaling pathway for secondary metabolism regulation in Aspergillus.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical characterization and structure elucidation of metabolites from Aspergillus ochraceus MP2 fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting Aspinonene peak tailing in HPLC.
This technical support guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of Aspinonene peak tailing in High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
In an ideal HPLC analysis, a chromatographic peak should be symmetrical and Gaussian in shape.[1] Peak tailing is an asymmetry where the back half of the peak is broader than the front half.[2][3] This distortion is problematic because it can degrade the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[1][2] The asymmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]
Q2: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing for polar molecules like this compound, which contains multiple hydroxyl groups, often results from secondary interactions with the stationary phase.[4][5] The primary causes can be categorized as follows:
-
Column-Related Issues: Active sites on the column packing, particularly ionized silanol (B1196071) groups (Si-OH) on silica-based columns, can interact strongly with the polar functional groups of this compound, causing delayed elution for some molecules and resulting in a tailing peak.[1][6][7] Other column issues include degradation, contamination from sample matrix or mobile phase impurities, and physical deformities like voids.[2][8]
-
Mobile Phase Issues: An inappropriate mobile phase pH can influence the ionization state of residual silanol groups on the silica (B1680970) surface, increasing the likelihood of secondary interactions.[6][9][10] Low buffer concentration may be insufficient to maintain a stable pH or mask these active sites.[1]
-
Sample-Related Issues: Injecting too much sample (column overload) can saturate the stationary phase, leading to peak distortion.[1][2][11] Additionally, if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak tailing.[2][5][12]
-
Instrumental Issues: "Extra-column effects" or "dead volume" in the system, caused by excessive tubing length or wide-bore tubing between the injector, column, and detector, can lead to peak dispersion and tailing.[2][5][6]
Q3: My this compound peak is tailing. Where should I start troubleshooting?
A systematic approach is the most effective way to identify the root cause of peak tailing. Start by evaluating the column, as it is a frequent source of the problem. Then, move on to the mobile phase, sample preparation, and finally, the instrument hardware. The following workflow provides a logical sequence for troubleshooting.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Q4: How do secondary silanol interactions cause peak tailing with this compound?
This compound is a polar molecule with multiple hydroxyl (-OH) groups.[4][13] In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction with the C18 alkyl chains of the stationary phase. However, the underlying silica backbone of the column packing material has residual silanol groups (Si-OH).[5][7] At moderate pH levels (typically > 3), some of these silanols can deprotonate to form negatively charged silanate groups (Si-O⁻).[6][7] These charged sites can form strong secondary ionic or hydrogen-bonding interactions with the polar hydroxyl groups of this compound. This causes some this compound molecules to be retained longer than others, resulting in a broadened, tailing peak.[1][7] Using a highly deactivated, end-capped column can help minimize these interactions.[1][6]
Caption: Diagram of primary and secondary interactions causing peak tailing.
Troubleshooting Guides & Experimental Protocols
Data Presentation: Summary of Causes and Solutions
The following table summarizes common causes of peak tailing for this compound and provides recommended solutions.
| Category | Potential Cause | Recommended Solution(s) | Relevant Citation(s) |
| Column | Secondary interactions with silanol groups | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization. Use a modern, high-purity, end-capped column. | [1][6][7] |
| Column contamination | Flush the column with a series of strong solvents (see Protocol 1). Install a guard column to protect the analytical column. | [2][8][9] | |
| Column overload | Reduce the injection volume or dilute the sample (see Protocol 2). | [1][2][11] | |
| Mobile Phase | Inappropriate pH | Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) to keep silanol groups protonated. | [2][10] |
| Insufficient buffer strength | Use a buffer concentration of at least 10-25 mM to maintain a stable pH. | [2] | |
| Sample | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase composition or a weaker solvent. | [2][5][12] |
| System | Extra-column (dead) volume | Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID). Ensure all fittings are properly connected. | [2][6] |
Experimental Protocol 1: Column Flushing and Regeneration
This protocol is designed to remove contaminants that may have accumulated on the column frit or packing material. Always disconnect the column from the detector during flushing to avoid contamination.
Objective: To clean an HPLC column exhibiting poor peak shape or high backpressure.
Materials:
-
HPLC-grade solvents: Water, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH)
-
HPLC system
Methodology:
-
Disconnect: Disconnect the column outlet from the detector and direct the flow to a waste container.
-
Initial Flush: Flush the column with your mobile phase, but without the buffer salts (e.g., if using 50:50 ACN/water with buffer, flush with 50:50 ACN/water) for 15-20 column volumes. (A column volume for a 4.6 x 150 mm column is approx. 2.5 mL).
-
Aqueous Contaminant Removal: Flush with 100% HPLC-grade water for 20 column volumes.
-
Organic Contaminant Removal: Flush with 100% Isopropanol (IPA) for 20 column volumes. IPA is a strong, viscous solvent effective at removing a wide range of contaminants.
-
Intermediate Flush: Flush with 100% Acetonitrile or Methanol for 10 column volumes.
-
Re-equilibration: Re-introduce the initial mobile phase (including buffer) and re-equilibrate the column until a stable baseline is achieved (typically 10-20 column volumes).
-
Test: Reconnect the column to the detector and inject a standard to evaluate if peak shape has improved.
Experimental Protocol 2: Sample Dilution Study to Diagnose Overloading
This protocol helps determine if peak tailing is caused by injecting too high a concentration of this compound.
Objective: To assess if column overload is the cause of peak tailing.
Materials:
-
This compound stock solution
-
Mobile phase or appropriate weak solvent for dilution
-
HPLC system and vials
Methodology:
-
Prepare a Dilution Series: Prepare a series of dilutions from your original sample. For example, prepare 1:2, 1:5, 1:10, and 1:20 dilutions using the mobile phase as the diluent.
-
Inject Original Sample: Inject your standard concentration sample and record the chromatogram, noting the tailing factor.
-
Inject Dilutions: Sequentially inject each of the prepared dilutions, starting with the most dilute sample.
-
Analyze Peak Shape: Compare the tailing factor for each injection. If the tailing factor decreases significantly (approaches 1.0) as the sample becomes more dilute, column overload is the likely cause of the peak tailing.[1]
Quantitative Data Example
The following table provides illustrative data on how an additive to the mobile phase can improve the peak shape of a polar analyte like this compound by mitigating secondary silanol interactions.
| Mobile Phase Composition | Tailing Factor (Tf) | Peak Width at 5% Height (W₀.₀₅) | Comments |
| 50:50 ACN / Water | 2.1 | 0.25 min | Severe tailing observed, indicative of secondary interactions. |
| 50:50 ACN / Water + 0.1% Formic Acid | 1.2 | 0.14 min | Significant improvement in peak symmetry. The acid protonates silanol groups, reducing unwanted interactions. |
| 50:50 ACN / Water + 0.1% Triethylamine | 1.3 | 0.15 min | Improvement observed. The competing base (TEA) occupies active silanol sites. |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. benchchem.com [benchchem.com]
Overcoming Aspinonene solubility issues in bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Aspinonene in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a polyketide natural product first isolated from the fungus Aspergillus ochraceus.[1][2] Like many complex secondary metabolites, this compound has low aqueous solubility, which can create significant hurdles in experimental setups, particularly for in vitro and in vivo biological assays.[1]
Q2: In which organic solvents is this compound soluble?
A2: While extensive quantitative solubility data is not widely published, this compound is expected to be soluble in moderately polar to nonpolar organic solvents.[1] Commonly used solvents for creating stock solutions of similar compounds include:
-
Dimethyl sulfoxide (B87167) (DMSO)[1][3]
-
Ethanol[1]
-
Ethyl acetate[1]
DMSO is frequently the solvent of choice for preparing concentrated stock solutions for cell-based assays.[1]
Q3: Is this compound soluble in aqueous buffers?
A3: this compound is predicted to have very low solubility in water and standard aqueous buffers like PBS.[1] Attempting to dissolve it directly in aqueous media will likely lead to precipitation or the formation of an unsuitable suspension.[1]
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to first dissolve this compound in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).[1] This stock can then be serially diluted into your aqueous experimental medium to reach the desired final concentration. It is critical to keep the final concentration of the organic solvent low (typically below 0.5%) to prevent solvent-induced toxicity or other off-target effects.[1]
Q5: What are the indicators of solubility problems during my experiments?
A5: Signs that you may be encountering solubility issues with this compound include:
-
Precipitation: Visible particles forming when the this compound stock solution is diluted into your aqueous assay medium.
-
Cloudiness: The solution becoming turbid or opaque upon addition of this compound.
-
Inconsistent Results: High variability in data between replicate wells or experiments.
-
Non-reproducible Data: Difficulty in replicating experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in bioassays.
| Problem | Potential Cause | Suggested Solution |
| Difficulty dissolving this compound powder, even in organic solvents. | The compound may have formed aggregates, or the selected solvent is not optimal. | 1. Gently warm the solution (e.g., to 37°C) while vortexing.[1]2. Use sonication in an ultrasonic bath to help break up aggregates.[1]3. Try a different organic solvent, such as dimethylformamide (DMF), if compatible with your assay.[1] |
| This compound precipitates when diluted into aqueous buffer from a DMSO stock. | The final concentration of this compound is above its solubility limit in the aqueous medium, or the final DMSO percentage is too low to maintain solubility. | 1. Lower the final concentration of this compound in the assay.2. Increase the final percentage of DMSO, ensuring it remains below the tolerance level of your experimental system (typically <0.5%).[1]3. Consider using a co-solvent system by preparing the stock in a mixture of DMSO and another solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG400).[1] |
| Inconsistent or non-reproducible results in cell-based assays. | Poor solubility leading to inconsistent compound concentration across wells, or the formation of compound aggregates that affect cellular uptake. | 1. Visually inspect your assay plates under a microscope for any signs of precipitation.2. Prepare fresh dilutions of this compound from the stock solution for each experiment.3. Evaluate the effect of the solvent (e.g., DMSO) on your cells at the final concentration used. |
| Low or no observable bioactivity. | The actual concentration of solubilized this compound may be much lower than intended due to precipitation. | 1. Confirm the solubility of this compound at the desired final concentration in your specific assay medium before proceeding with the full experiment.2. For in vivo studies, consider formulation with excipients like cyclodextrins to improve solubility.[1] |
Experimental Protocols
While specific, validated protocols for this compound are not widely available due to its limited biological characterization, the following are standard methodologies for assessing the bioactivity of novel compounds that can be adapted for this compound.[2]
Cytotoxicity Assessment (MTT Assay)
This protocol is used to measure the cytotoxic effects of a compound on cancer cells.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) and incubate for an additional 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
IC50 Calculation: Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curves.[5]
Antibacterial Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[5]
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[5]
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[5]
Visualizations
While the precise mechanism of action for this compound is not yet elucidated, diagrams of hypothetical signaling pathways and experimental workflows can provide a conceptual framework for research.[6][7]
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: A hypothetical signaling pathway illustrating how this compound might exert cytotoxic effects.[7]
Caption: Proposed ROS-mediated PI3K/Akt apoptotic pathway for an this compound analogue.[5]
References
Aspinonene Technical Support Center: Stability and Degradation in Solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Aspinonene. Due to the limited publicly available stability data for this compound, this guide focuses on providing robust experimental protocols, troubleshooting advice, and frequently asked questions to empower users to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a polyketide natural product isolated from the fungus Aspergillus ochraceus.[1][2][3] Like many complex secondary metabolites, its stability can be influenced by various factors such as solvent, temperature, light, and pH. Understanding its stability is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling conditions.
Q2: In which solvents is this compound soluble?
A2: this compound is expected to have very low solubility in water and aqueous buffers.[1] It is soluble in moderately polar to nonpolar organic solvents, with Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) being commonly cited.[1][4] For biological assays, it is common practice to prepare a concentrated stock solution in DMSO.[1]
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, proper storage is crucial. The following conditions are recommended based on general best practices for similar natural products.[5]
| Parameter | Recommended Condition | Rationale |
| Form | Solid (lyophilized powder) | Reduces solvent-mediated degradation.[5] |
| Temperature | -20°C or lower | Minimizes chemical degradation and microbial growth.[4][5] |
| Light | Protect from light (use amber vials) | Prevents photodegradation.[5] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidative degradation, especially for long-term storage.[5] |
| Container | Tightly sealed, inert material | Prevents exposure to moisture and air.[5] |
| Solutions | Store at -20°C, protected from light | Recommended for reconstituted this compound.[4] |
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively reported in the public domain. However, its biosynthesis is known to be related to aspyrone (B94758) and proceeds through a hypothetical bisepoxide intermediate.[3][6] The presence of an epoxide ring in this compound's structure suggests potential susceptibility to ring-opening reactions under acidic or basic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound Powder | - Aggregation of the compound.- Suboptimal solvent choice. | 1. Gently warm the solution (e.g., to 37°C) while vortexing.2. Use brief sonication to break up aggregates.3. Try a different recommended solvent if compatible with your experiment (e.g., methanol instead of DMSO).[1] |
| Precipitation Upon Dilution into Aqueous Buffer | - Final concentration exceeds the solubility limit in the aqueous medium.- Insufficient organic co-solvent to maintain solubility. | 1. Decrease the final concentration of this compound.2. Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains below the tolerance level of your experimental system (typically <0.5%).[1] |
| Appearance of New Peaks in HPLC/LC-MS Analysis During Stability Study | - Degradation of this compound. | 1. Document the retention time and mass of the new peak(s) to characterize potential degradants.2. Minimize exposure to harsh conditions (e.g., light, extreme pH, high temperatures).3. Ensure the purity of your solvent, as contaminants can react with the compound. |
| High Variability in Quantitative Results | - Inconsistent sample preparation.- Analyte degradation during the analytical process.- Adsorption to vials or tubing. | 1. Use an internal standard for quantification to account for variability.2. Perform sample preparation at low temperatures and minimize exposure to light.[7]3. Use deactivated vials and tubing to prevent adsorption.[7] |
Experimental Protocols
Protocol 1: General Procedure for this compound Stability Assessment
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent under various stress conditions.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the desired solvent (e.g., DMSO, methanol, acetonitrile) to a final concentration of 1 mg/mL.
2. Application of Stress Conditions (Forced Degradation):
-
Control: Store a portion of the stock solution at -20°C, protected from light.
-
Acidic Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C.[5]
-
Basic Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C.[5]
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and store at room temperature, protected from light.[5]
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C), protected from light.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or daylight) at room temperature.
3. Time-Point Analysis:
-
Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples before analysis.
-
Store the aliquots at -20°C until analysis.
4. Analytical Method (HPLC-UV):
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[8]
-
Column: A reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 4 µm particle size) is commonly used.[8]
-
Mobile Phase: An optimized gradient of acetonitrile (B52724) and water.
-
Detection: Monitor at a suitable wavelength determined by a UV scan of this compound.
-
Analysis: Quantify the peak area of this compound at each time point relative to the time 0 sample to determine the percentage of this compound remaining. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical degradation pathway of this compound.
References
Aspinonene Extraction & Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Aspinonene during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a polyketide secondary metabolite produced by filamentous fungi, most notably Aspergillus ochraceus.[1][2][3] Its unique chemical structure, which includes an epoxide moiety, makes it a compound of interest for its potential biological activities.[2][3] However, this structural complexity also makes it susceptible to degradation under certain experimental conditions. Ensuring the stability of this compound is critical for achieving accurate quantification, reproducible experimental results, and preserving its biological activity.[4]
Q2: What are the primary factors that can cause this compound degradation during extraction?
While specific degradation pathways for this compound are not extensively documented, degradation can generally be attributed to several factors common in natural product extraction:[4][5]
-
Temperature: Elevated temperatures, particularly during solvent evaporation steps, can accelerate chemical degradation.[5][6]
-
Oxidation: The biosynthetic pathway for this compound involves a reduction step, which suggests the molecule may be susceptible to oxidation.[3][7] Exposure to air (oxygen) during lengthy procedures can lead to oxidative degradation.[8]
-
Light: Many complex organic molecules are sensitive to light, which can induce photodegradation.[8]
-
pH Extremes: Although this compound is produced in an acidic fermentation medium (pH 3.5-4.5), harsh acidic or alkaline conditions during extraction and work-up could potentially alter its structure.[5][7]
-
Formation of Artifacts: The extraction conditions themselves may cause this compound to react or degrade, forming substances not naturally present in the source material.[4]
Q3: What are the recommended general handling and storage conditions for this compound and its extracts?
To maintain the integrity of this compound, proper handling and storage are crucial. The following conditions are recommended based on general best practices for complex natural products:[8]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation.[8] |
| Form | Solid (lyophilized powder) | Preferred over solutions to minimize solvent-mediated degradation.[8] |
| Light | Protect from light | Prevents photodegradation; use amber vials or store in the dark.[8] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of oxidative degradation, especially for long-term storage.[8] |
| Container | Tightly sealed, inert material | Prevents exposure to moisture and air.[8] |
Q4: How can I monitor for this compound degradation during my experiment?
Monitoring for degradation involves analytical techniques that can assess the purity and concentration of this compound over time. A key strategy is to use a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[1][4]
-
Initial Analysis: Analyze a freshly prepared extract immediately to establish a baseline chromatogram and concentration.[4]
-
Time-Point Analysis: Re-analyze the sample at various time points during your experiment or storage.
-
Interpreting Results: Degradation is indicated by a decrease in the peak area of this compound and the potential appearance of new peaks corresponding to degradation products.[4]
Troubleshooting Guides
Issue 1: Low yield of purified this compound despite good fungal growth.
| Possible Cause | Recommended Solution |
| Degradation during extraction | Check the stability of this compound under your specific extraction and storage conditions.[9] Minimize exposure to heat by using a rotary evaporator at a controlled temperature (e.g., 40°C) and avoid prolonged extraction times.[6][10] |
| Suboptimal extraction solvent | The choice of solvent significantly impacts extraction efficiency. Ethyl acetate (B1210297) is commonly used and effective for this compound.[1][9][10] You may need to perform multiple extractions (e.g., three times) to maximize recovery from the culture filtrate.[7][10] |
| Co-elution with other compounds | During purification, this compound may co-elute with other metabolites.[9] Optimize your chromatographic method by using a different solvent system or considering an alternative stationary phase. Preparative HPLC is often required for final purification.[1][9] |
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis of the extract.
| Possible Cause | Recommended Solution |
| Formation of extraction artifacts | The extraction conditions (e.g., high temperature, reactive solvents) may be causing this compound to degrade into other compounds.[4] Investigate milder extraction methods, such as reducing the temperature or duration of the process.[4] |
| Contamination from labware | Plasticizers like phthalates can leach from plastic containers, tubing, or filters, especially when using organic solvents.[4] Rerunning the extraction using only glassware can help identify this issue.[4] |
| Oxidative degradation | The sample may have been exposed to air for an extended period. Work expeditiously and consider blanketing the sample with an inert gas like nitrogen or argon during concentration steps.[8] |
Issue 3: Inconsistent biological activity between different extraction batches.
| Possible Cause | Recommended Solution |
| Degradation of this compound | The active compound may be degrading over time due to improper storage.[4] Conduct a stability study to determine the optimal storage conditions (e.g., temperature, light protection) and establish a shelf-life for your extracts.[4][8] Store extracts at low temperatures (-20°C or below) and protected from light.[4][8] |
| Variability in extract profile | The concentration of this compound or other bioactive compounds may differ between batches.[4] Standardize your fermentation and extraction protocols meticulously. Use HPLC to generate a chemical fingerprint for each batch to ensure chemical consistency.[4] |
Quantitative Data
This compound Yield Data
The yield of this compound can vary based on fermentation conditions and the extraction solvent used. While specific yields are not always reported, ethyl acetate is frequently cited as an effective solvent.[1][2] One study reported a yield of approximately 68 mg of pure this compound per liter of culture broth.[7]
Table 1: Comparison of this compound Yield with Different Extraction Solvents (Hypothetical Data)
This table serves as a comparative guide to illustrate how solvent choice can influence extraction efficiency.[10]
| Extraction Solvent | Crude Extract Yield (mg/L) | Purified this compound Yield (mg/L) | Purity (%) |
| Ethyl Acetate | 150 | 45 | 95 |
| Chloroform | 135 | 40 | 94 |
| Dichloromethane | 120 | 35 | 92 |
| Butanol | 100 | 28 | 88 |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture Broth
This protocol details a standard method for extracting this compound from the liquid culture of Aspergillus ochraceus.
Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Separation: Separate the fungal biomass (mycelia) from the culture broth by filtration.[6][7]
-
Solvent Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, venting periodically.[10]
-
Allow the layers to separate and collect the upper organic phase.[10]
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[7][10]
-
-
Drying and Concentration:
-
Storage: Store the resulting crude extract at -20°C under an inert atmosphere until further purification.[8]
Protocol 2: Forced Degradation Study for this compound Extract
This protocol is used to intentionally stress an this compound sample to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
Purified this compound or crude extract
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Water bath
Procedure:
-
Sample Preparation: Prepare several identical stock solutions of this compound extract in a suitable solvent (e.g., methanol).
-
Acidic Degradation: To one sample, add HCl to achieve a final concentration of 0.1 N. Incubate at 60°C for 2 hours. Neutralize the sample before HPLC analysis.
-
Alkaline Degradation: To a second sample, add NaOH to achieve a final concentration of 0.1 N. Incubate at 60°C for 2 hours. Neutralize the sample before analysis.
-
Oxidative Degradation: To a third sample, add H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep one sample in a solid state and another in solution at 60°C for 24 hours.
-
Photodegradation: Expose one sample to direct UV light for 24 hours.
-
Analysis: Analyze all treated samples, along with an untreated control sample, by HPLC. Compare the chromatograms to identify degradation products and the loss of the this compound peak.
Visualizations
Caption: Workflow for this compound extraction with critical stability checkpoints.
Caption: Key environmental factors that can lead to this compound degradation.
Caption: Proposed divergent biosynthetic pathway for this compound and Aspyrone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Aspinonene Extracts
Disclaimer: Aspinonene appears to be a fictional compound. The following technical support information is based on a hypothetical scenario involving the extraction of a novel diterpenoid from a plant source, Aspina lutea. The principles and methodologies described are grounded in common practices for natural product chemistry and are provided for illustrative purposes.
This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this compound extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound extracts?
A1: Crude extracts of this compound from Aspina lutea bark typically contain several classes of impurities. These can be broadly categorized as structurally related compounds, plant-derived contaminants, and process-related impurities.[1][2][3]
-
Structurally Related Impurities: These are other diterpenoids with similar core structures to this compound, such as Isothis compound, this compound B, and this compound C. They often co-extract and can be challenging to separate.
-
Plant-Derived Contaminants: Highly abundant compounds from the plant matrix are a common source of contamination.[4] These include:
-
Pigments: Chlorophylls (B1240455) and carotenoids, which can impart a green or yellow/orange color to the extract.
-
Tannins: High molecular weight polyphenols that are common in bark and can complicate purification.
-
Lipids and Waxes: Nonpolar compounds that are co-extracted when using nonpolar solvents like hexane (B92381).[5][6]
-
-
Process-Related Impurities: These are introduced during the extraction and workup procedures.
-
Residual Solvents: Trace amounts of solvents like hexane, ethyl acetate (B1210297), or methanol (B129727) used during extraction.[1][5]
-
Degradation Products: this compound may degrade under harsh conditions (e.g., high heat, strong acids/bases), forming unknown byproducts.[1][2]
-
Q2: How can I identify these different types of impurities in my extract?
A2: A multi-technique approach is recommended for comprehensive impurity profiling.[7][]
-
HPLC-UV/DAD: High-Performance Liquid Chromatography with a UV or Diode Array Detector is the primary method for quantifying this compound purity and detecting impurities with a chromophore. Structurally related impurities will often appear as distinct peaks close to the main this compound peak.
-
LC-MS: Coupling HPLC to a Mass Spectrometer allows for the determination of the molecular weights of impurity peaks, which is crucial for identifying related Aspinonenes, degradation products, and other adducts.[9]
-
GC-MS: Gas Chromatography-Mass Spectrometry is the standard method for identifying and quantifying volatile organic impurities, particularly residual solvents.
-
NMR: Nuclear Magnetic Resonance spectroscopy can provide detailed structural information about unknown impurities if they can be isolated in sufficient quantity.[9]
Q3: My this compound extract has a strong green/brown color. How can I remove it?
A3: The color is likely due to plant pigments (chlorophylls) and tannins.
-
For Chlorophylls: Perform a liquid-liquid extraction with an immiscible nonpolar solvent like hexane. This compound, being moderately polar, will preferentially stay in a more polar solvent (like ethyl acetate or methanol), while the nonpolar chlorophylls will partition into the hexane layer.
-
For Tannins: Tannins can often be removed by precipitation or by using specific solid-phase extraction (SPE) cartridges designed to bind polyphenols. Washing the extract with a saturated sodium bicarbonate solution can also help remove some acidic phenolic compounds.
Q4: What are the acceptable limits for residual solvents in my final this compound sample?
A4: While specific limits for this compound are not defined, guidelines from the International Council for Harmonisation (ICH) are the standard for pharmaceutical development. Solvents are grouped into classes based on their toxicity.
Table 1: Common Solvents and their ICH Limits (for Pharmaceutical Use)
| Solvent | Class | Concentration Limit (ppm) |
|---|---|---|
| Hexane | Class 2 | 290 |
| Methanol | Class 2 | 3000 |
| Dichloromethane (B109758) | Class 2 | 600 |
| Ethyl Acetate | Class 3 | 5000 |
| Ethanol | Class 3 | 5000 |
| Acetone | Class 3 | 5000 |
| ppm: parts per million | | |
Troubleshooting Guides
Issue 1: My HPLC chromatogram shows multiple peaks around the expected retention time for this compound.
This issue suggests the presence of structurally related impurities or isomers.
Table 2: Hypothetical HPLC Profile for this compound and Related Impurities
| Compound | Typical Retention Time (min) | Likely Identity |
|---|---|---|
| This compound C | 8.5 | More polar related diterpenoid |
| This compound B | 9.2 | More polar related diterpenoid |
| This compound | 10.1 | Target Compound |
| Isothis compound | 10.5 | Isomer |
| Unidentified Peak | 11.2 | Less polar impurity/degradant |
Workflow for Identification and Resolution of Unexpected HPLC Peaks
Caption: Workflow for identifying unknown HPLC peaks.
Troubleshooting Steps:
-
LC-MS Analysis: Determine the molecular weight of the unknown peaks.
-
Database Comparison: Check if the molecular weights correspond to known this compound-related compounds from literature or internal databases.
-
Check for Isomers: If a peak has the same molecular weight as this compound, it is likely an isomer (e.g., Isothis compound).
-
Optimize Chromatography: Improve the separation between this compound and the impurity by adjusting the HPLC method (e.g., modify the solvent gradient, change the column, or adjust the temperature).
Issue 2: The purity of my final isolated this compound is consistently low (<90%).
Low purity is often a result of inefficient purification steps that fail to remove co-eluting compounds.
Logical Tree for Troubleshooting Low Purity
Caption: Decision tree for troubleshooting low purity issues.
Troubleshooting Steps:
-
Review Chromatography: Examine your flash or column chromatography data. Broad peaks or poor separation indicate either column overloading or a suboptimal solvent system.
-
If Overloading: Reduce the amount of crude extract loaded onto the column or use a larger column.
-
If Poor Separation: Use Thin Layer Chromatography (TLC) to screen for a better solvent system that provides greater separation between this compound and the major impurities.
-
-
Incorporate an Orthogonal Step: If chromatography alone is insufficient, add a purification step that relies on a different principle.
-
Recrystallization: This is highly effective if this compound is crystalline and the impurities are more soluble in the chosen solvent system. It can significantly increase purity.
-
Preparative HPLC: For high-value material or very difficult separations, preparative HPLC provides much higher resolution than flash chromatography.
-
Experimental Protocols
Protocol 1: HPLC-UV Analysis for this compound Purity
This protocol describes a general method for assessing the purity of an this compound extract.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (optional, for peak shaping).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength for this compound).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 50% B
-
19-22 min: Re-equilibration at 50% B
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound extract.
-
Dissolve in 1.0 mL of methanol or acetonitrile.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the sample and integrate the peak areas.
-
Purity (% Area) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Flash Chromatography for Removal of Nonpolar Impurities
This protocol is designed to separate this compound from less polar impurities like waxes and some pigments.
-
Materials:
-
Glass chromatography column.
-
Silica (B1680970) gel (60 Å, 40-63 µm).
-
Solvents: Hexane and Ethyl Acetate (reagent grade).
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of dichloromethane or ethyl acetate. Adsorb this mixture onto a small amount of silica gel and dry it to a fine powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin elution with 100% Hexane to wash out highly nonpolar compounds (e.g., waxes).
-
Gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).
-
Collect fractions and monitor them by TLC to identify which ones contain this compound.
-
-
Pooling and Evaporation: Combine the pure this compound-containing fractions and remove the solvent using a rotary evaporator.
-
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. what are the solvents used in plant extraction? [greenskybio.com]
- 6. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review [mdpi.com]
- 7. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Resolving co-eluting peaks in Aspinonene HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks in the HPLC analysis of Aspinonene. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-eluting peaks in the HPLC analysis of this compound can be a significant challenge, often stemming from the presence of stereoisomers or closely related impurities. This compound, a fungal secondary metabolite with the molecular formula C9H16O4, possesses multiple chiral centers, making chiral chromatography essential for the separation of its enantiomers and diastereomers.[1] This guide provides a systematic approach to troubleshoot and resolve peak co-elution.
Initial Assessment:
Before modifying your HPLC method, it's crucial to confirm that you are observing true co-elution and not another chromatographic issue.
-
Peak Shape Analysis: Look for signs of co-elution such as peak fronting, tailing, or shoulders. A symmetrical peak does not guarantee purity, as perfect co-elution can occur.[2]
-
Detector-based Peak Purity Analysis: If you are using a photodiode array (PDA) detector, utilize the peak purity function to assess the spectral homogeneity across the peak. Spectral differences across the peak suggest the presence of more than one component.
Systematic Troubleshooting Workflow:
If co-elution is suspected, follow the workflow below to systematically optimize your separation. This workflow is designed to address the most impactful parameters first.
Caption: A logical workflow for troubleshooting co-eluting peaks in this compound HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound peaks co-eluting even with a C18 column?
A1: this compound has multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Standard achiral columns like C18 separate compounds based on hydrophobicity and are generally incapable of resolving enantiomers. To separate stereoisomers, a chiral stationary phase (CSP) is required.[1] Polysaccharide-based chiral columns are often effective for separating chiral compounds like this compound.[1]
Q2: I'm using a chiral column, but the resolution is still poor. What should I try first?
A2: The first and most impactful parameter to adjust is the mobile phase composition. For normal-phase chiral separations, systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol or isopropanol). Small changes in the modifier percentage can significantly affect selectivity and resolution. If adjusting the ratio is insufficient, consider switching to a different alcohol modifier.
Q3: Can changing the column temperature improve the separation of this compound isomers?
A3: Yes, temperature can have a significant impact on chiral separations. Unlike reversed-phase chromatography where higher temperatures often lead to sharper peaks, in chiral chromatography, both increasing and decreasing the temperature can improve resolution.[1] It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimal condition for your specific separation.
Q4: How does flow rate affect the resolution of co-eluting peaks in chiral HPLC?
A4: In chiral HPLC, lower flow rates often lead to better resolution. This is because slower flow allows for more interactions between the analytes and the chiral stationary phase, enhancing the separation. If you are experiencing poor resolution, try decreasing the flow rate from a standard 1.0 mL/min to 0.5 mL/min or even lower.[3]
Q5: What should I do if my peaks are tailing?
A5: Peak tailing can be caused by several factors, including secondary interactions with the column, column contamination, or an inappropriate mobile phase. For basic compounds, adding a small amount of a basic modifier to the mobile phase can improve peak shape. If you suspect column contamination, flushing the column with a strong solvent may help. Also, ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[1]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution (Rs)
| Mobile Phase (n-Hexane:Ethanol) | Resolution (Rs) |
| 95:5 | 1.2 |
| 90:10 | 1.8 |
| 85:15 | 1.5 |
| 80:20 | 1.1 |
Data is illustrative and based on typical chiral separations.
Table 2: Effect of Column Temperature on Resolution (Rs)
| Temperature (°C) | Resolution (Rs) |
| 15 | 1.9 |
| 25 | 1.8 |
| 40 | 1.6 |
Data is illustrative and based on typical chiral separations.
Table 3: Effect of Flow Rate on Resolution (Rs)
| Flow Rate (mL/min) | Resolution (Rs) |
| 1.2 | 1.4 |
| 1.0 | 1.8 |
| 0.8 | 2.1 |
| 0.5 | 2.4 |
Data is illustrative and based on typical chiral separations. A study on the chiral separation of glycidyl (B131873) tosylate enantiomers, which contain an epoxide ring similar to this compound, showed that a resolution of ≥2 was achieved with a flow rate of 0.8 mL/min in polar-phase mode and 1.2 mL/min in normal-phase mode.[4][5]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound stereoisomers.
1. Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV or PDA detector.
-
Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak AD-H or similar).
-
HPLC-grade n-hexane, ethanol, and isopropanol (B130326).
-
This compound standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.22 µm).
2. Standard Preparation:
-
Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the initial mobile phase to a concentration of 0.1 mg/mL.
3. Initial Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
4. Optimization of Mobile Phase:
-
Inject the this compound working standard under the initial conditions.
-
If co-elution or poor resolution is observed, adjust the mobile phase composition by varying the percentage of ethanol from 5% to 20% in 2.5% increments.
-
If resolution is still not optimal, replace ethanol with isopropanol and repeat the optimization of the modifier percentage.
5. Optimization of Temperature:
-
Using the best mobile phase composition determined in the previous step, inject the standard at different column temperatures (e.g., 15°C, 25°C, and 40°C).
-
Evaluate the chromatograms for the best resolution.
6. Optimization of Flow Rate:
-
Using the optimal mobile phase and temperature, inject the standard at different flow rates (e.g., 1.0 mL/min, 0.8 mL/min, and 0.5 mL/min).
-
Select the flow rate that provides the best balance between resolution and analysis time.
Protocol 2: Column Flushing and Equilibration
Proper column care is essential for maintaining performance and reproducibility in chiral separations.
1. Column Flushing (after use with buffered mobile phases):
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of HPLC-grade water.
-
Flush with 20-30 column volumes of methanol (B129727) or isopropanol.
2. Column Storage:
-
For long-term storage, follow the manufacturer's recommendations. Typically, polysaccharide-based chiral columns are stored in n-hexane/isopropanol.
3. Column Equilibration:
-
Before analysis, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Chiral stationary phases may require longer equilibration times than standard reversed-phase columns.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Aspinonene NMR Signal Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polyketide natural product, Aspinonene. The following resources are designed to help you enhance the resolution of this compound NMR signals and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution in my this compound ¹H NMR spectrum?
A1: Poor resolution in the ¹H NMR spectrum of this compound can arise from several factors:
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related line broadening.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant peak broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a frequent cause of broad and distorted signals.
-
Inadequate Acquisition Parameters: Insufficient acquisition time can truncate the Free Induction Decay (FID), leading to broader lines.
-
Compound Aggregation: this compound molecules may aggregate at higher concentrations, leading to broader signals.
Q2: I am observing significant signal overlap in the ¹H NMR spectrum of this compound, particularly in the olefinic and oxymethine regions. How can I resolve these signals?
A2: Signal overlap is a common challenge with this compound due to its multiple stereocenters and protons in similar chemical environments. Here are several strategies to resolve overlapping signals:
-
Change the Solvent: Utilizing a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential chemical shifts, potentially resolving overlapped peaks.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving signal overlap. A COSY (Correlation Spectroscopy) experiment will help identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) will reveal long-range proton-carbon correlations.[1]
-
Higher Magnetic Field: If available, acquiring the spectrum on a higher field NMR spectrometer will increase spectral dispersion and improve resolution.
Q3: My ¹³C NMR spectrum for this compound has a low signal-to-noise ratio. What can I do to improve it?
A3: The low natural abundance of the ¹³C isotope means that ¹³C NMR spectra inherently have a lower signal-to-noise ratio compared to ¹H NMR. To improve this:
-
Increase the Number of Scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of the square root of two.
-
Optimize the Relaxation Delay: Ensure the relaxation delay (d1) is appropriate for the slowest relaxing carbon in this compound. A shorter delay can lead to signal saturation and reduced intensity.
-
Use a Higher Concentration: A more concentrated sample will increase the number of ¹³C nuclei in the detection volume.
-
Employ a Cryoprobe: If accessible, a cryogenically cooled probe significantly enhances sensitivity.
Troubleshooting Guides
Guide 1: Broad and Unresolved Signals in the ¹H NMR Spectrum
This guide provides a step-by-step approach to diagnosing and resolving broad signals in your this compound NMR spectrum.
Guide 2: Resolving Overlapping Signals in the this compound Spectrum
This guide outlines a logical progression of techniques to resolve overlapping proton signals, a common issue with this compound.
Data Presentation
The following tables summarize the illustrative ¹H and ¹³C NMR spectral data for this compound, which are crucial for its identification and structural verification.[1]
Table 1: Illustrative ¹H NMR Data of this compound (500 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a | 3.65 | dd | 11.5, 5.0 |
| H-1b | 3.55 | dd | 11.5, 6.0 |
| H-3 | 5.80 | m | |
| H-4 | 5.65 | m | |
| H-5 | 4.20 | m | |
| H-6 | 1.25 | d | 6.5 |
| H-7 | 2.90 | dq | 5.5, 2.5 |
| H-8 | 3.10 | d | 2.5 |
| H-9 | 1.30 | d | 5.5 |
Table 2: Illustrative ¹³C NMR Data of this compound (125 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) |
| C-1 | 65.0 |
| C-2 | 75.0 |
| C-3 | 130.0 |
| C-4 | 132.0 |
| C-5 | 70.0 |
| C-6 | 20.0 |
| C-7 | 60.0 |
| C-8 | 62.0 |
| C-9 | 18.0 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound NMR
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) in a clean, dry 5 mm NMR tube.[1]
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Protocol 2: Acquisition of High-Resolution 1D ¹H NMR Spectrum
-
Initial Spectrum: Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum. Typical parameters for a 500 MHz spectrometer are: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.[1]
-
Shimming: Carefully shim the magnetic field on your sample to achieve the best possible resolution. This is a critical step for obtaining sharp signals.
-
Optimization of Acquisition Time (AQ) and Relaxation Delay (d1): For optimal resolution and signal-to-noise, set the acquisition time to at least 3 seconds and the relaxation delay to 2-5 seconds.
-
Apodization: After data acquisition, apply a window function (e.g., Gaussian or Lorentzian-to-Gaussian) to the FID before Fourier transformation. This can enhance resolution at the expense of some signal-to-noise.
Protocol 3: 2D COSY Experiment for Proton-Proton Correlation
-
Setup: Use the sample prepared in Protocol 1. Load a standard COSY pulse sequence on the spectrometer.
-
Parameters: Typical parameters include a spectral width of 10-12 ppm in both dimensions, 256-512 increments in the indirect dimension (t1), and 8-16 scans per increment.
-
Processing: Process the 2D data with a sine-bell or squared sine-bell window function in both dimensions to enhance the resolution of the cross-peaks.
-
Analysis: Analyze the resulting 2D spectrum to identify correlations between coupled protons. This is particularly useful for tracing the spin systems within the this compound molecule and resolving overlapping multiplets.
References
Challenges in the large-scale production of Aspinonene.
Aspinonene Production Technical Support Center
Welcome to the technical support hub for the large-scale production of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers and production teams in overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Final Yield Post-Purification
Q: We are experiencing significantly lower yields of this compound than anticipated after the final purification step. What are the common causes and how can we troubleshoot this?
A: Low final yield is a frequent challenge when scaling up this compound synthesis. The primary causes are often incomplete reactions, degradation of the product during purification, or suboptimal chromatography conditions.
Troubleshooting Steps:
-
Verify Reaction Completion: Before starting purification, analyze a crude sample of the reaction mixture using HPLC. Compare the peak corresponding to this compound with that of the starting materials.
-
Assess Product Degradation: this compound is sensitive to pH extremes and prolonged exposure to high temperatures. Ensure all buffers are within the recommended pH range of 6.5-7.5 and that the entire purification process is conducted at a controlled temperature (4-8°C).
-
Optimize Chromatography: Suboptimal resin choice or elution gradients can lead to poor separation and product loss. See the data below for a comparison of different chromatography resins.
Data Presentation: Comparison of Purification Resins
| Resin Type | Binding Capacity (mg/mL) | This compound Purity (%) | Recovery Rate (%) |
| Ion-Exchange (IEX) | 15 | 92.5 | 75 |
| Reversed-Phase (RPC) | 25 | 98.1 | 68 |
| Affinity (ASP-Select) | 40 | 99.5 | 91 |
| Size-Exclusion (SEC) | 10 | 95.0 | 82 |
As indicated, the ASP-Select Affinity resin provides the highest purity and recovery rate for this compound.
Issue 2: High Levels of Impurity X-451 in Final Product
Q: Our final batch of this compound shows a persistent high level of Impurity X-451 (>0.5%). What is the source of this impurity and how can it be removed?
A: Impurity X-451 is a known stereoisomer of this compound that forms during the primary synthesis step, particularly at elevated temperatures. Its removal is critical and requires precise control over both synthesis and purification.
Troubleshooting Steps:
-
Control Reaction Temperature: The formation of X-451 is exponentially related to the reaction temperature. The synthesis temperature must be strictly maintained below 25°C. See the protocol for "Protocol: Temperature-Controlled Synthesis."
-
Modify Elution Gradient: Impurity X-451 has a similar retention time to this compound. A shallower elution gradient during Reversed-Phase Chromatography (RPC) can improve separation.
Data Presentation: Effect of Temperature on Impurity Formation
| Reaction Temperature (°C) | Impurity X-451 (%) | Final Yield (%) |
| 22 | 0.15 | 88 |
| 25 | 0.48 | 85 |
| 28 | 1.25 | 83 |
| 30 | 2.70 | 76 |
Detailed Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of this compound Purity
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Degas both solvents for 15 minutes using sonication.
-
-
Sample Preparation:
-
Dilute the this compound sample to a final concentration of 1 mg/mL in a 50:50 mixture of Solvent A and Solvent B.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-2 min: 5% Solvent B
-
2-15 min: Ramp from 5% to 95% Solvent B
-
15-17 min: Hold at 95% Solvent B
-
17-18 min: Ramp from 95% to 5% Solvent B
-
18-20 min: Hold at 5% Solvent B
-
-
-
Data Analysis:
-
Identify the this compound peak (expected retention time ~12.5 min).
-
Identify the Impurity X-451 peak (expected retention time ~12.8 min).
-
Calculate purity based on the area under the curve for all detected peaks.
-
Visualizations: Pathways and Workflows
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling cascade initiated by this compound binding.
This compound Purification Workflow
Caption: Multi-step workflow for the purification of this compound.
Troubleshooting Low this compound Yield
Caption: Decision tree for diagnosing the root cause of low product yield.
Minimizing batch-to-batch variability in Aspinonene production.
Welcome to the Aspinonene Production Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound production and minimize batch-to-batch variability. Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure consistent and optimal yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
A1: this compound is a polyketide secondary metabolite produced by the fungus Aspergillus ochraceus.[1][2] It is synthesized from a five-unit polyketide chain derived from acetyl-CoA and malonyl-CoA precursors.[1] Its biosynthesis is closely linked to another metabolite, aspyrone (B94758), as they share a common biosynthetic pathway.[1][3]
Q2: What are the primary factors that influence this compound yield and contribute to batch-to-batch variability?
A2: Key factors influencing this compound production include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, and aeration (dissolved oxygen).[1][4] Inoculum age, concentration, and physiological state can also significantly impact the final yield and consistency between batches.[1]
Q3: What is the relationship between this compound and aspyrone production?
A3: this compound and aspyrone are derived from a common hypothetical bisepoxide intermediate in their biosynthetic pathway.[3][5][6] The final step in the synthesis diverges, with a reduction reaction leading to this compound and an oxidation reaction producing aspyrone.[5][6] The concentration of dissolved oxygen in the fermentation broth is a critical factor that influences the ratio of these two compounds, with lower oxygen levels favoring this compound production.[1][5]
Q4: What is a general workflow for producing and purifying this compound?
A4: The general workflow involves the fermentation of Aspergillus ochraceus in a suitable liquid medium to allow for fungal growth and secondary metabolite production.[4] This is followed by the extraction of this compound from the culture broth and/or mycelia using an organic solvent like ethyl acetate (B1210297).[2][4] The crude extract is then purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).[4]
Q5: Which analytical techniques are suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable method for the quantification of this compound.[5] For more complex mixtures or when higher sensitivity and selectivity are required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[7]
Troubleshooting Guides
Issue 1: Low or No this compound Yield Despite Good Fungal Growth
One of the most common challenges is observing healthy growth of Aspergillus ochraceus but detecting little to no this compound. This often points to suboptimal fermentation conditions for secondary metabolite production.
Possible Causes and Solutions:
-
Inappropriate Dissolved Oxygen Levels: High levels of dissolved oxygen favor the production of aspyrone at the expense of this compound.[1][5]
-
Solution: Reduce the agitation and/or aeration rate in the fermenter to decrease the dissolved oxygen concentration.
-
-
Suboptimal Fermentation Temperature: The optimal temperature for fungal growth may not be the same as for this compound production.
-
Solution: Experiment with a temperature range of 25-30°C to find the optimal temperature for this compound synthesis.[1]
-
-
Incorrect pH of the Medium: The pH of the fermentation medium affects enzymatic activities crucial for this compound biosynthesis.
-
Solution: Monitor and control the pH of the culture. The optimal range for Aspergillus ochraceus growth is typically between 5.0 and 7.0.[1] Conduct small-scale experiments to determine the ideal pH for this compound production.
-
-
Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production.[1]
-
Solution: Experiment with different media compositions. Complex media containing yeast extract and peptone often support robust secondary metabolism.[1]
-
Illustrative Data on the Impact of Fermentation Parameters on this compound Yield:
| Parameter | Condition | Expected this compound Yield (Illustrative) | Expected Aspyrone Yield (Illustrative) |
| Dissolved Oxygen | High (>40% saturation) | Low | High |
| Dissolved Oxygen | Low (<20% saturation) | High | Low |
| Temperature | 20°C | Moderate | Moderate |
| Temperature | 25°C | High | Low |
| Temperature | 30°C | Moderate-High | Moderate |
| pH | 4.5 | Low | Low |
| pH | 5.5 | High | Moderate |
| pH | 6.5 | Moderate | High |
Issue 2: High Batch-to-Batch Variability in this compound Yield
Inconsistent yields across different fermentation batches can hinder research and development efforts. Standardization of all procedural steps is critical to minimizing this variability.
Possible Causes and Solutions:
-
Inoculum Variability: The age, concentration, and physiological state of the inoculum are major sources of variation.[1]
-
Solution: Implement a standardized protocol for inoculum preparation. Use spores from a culture of a consistent age and quantify the spore concentration with a hemocytometer to ensure a uniform starting cell density for every fermentation.[1]
-
-
Minor Fluctuations in Fermentation Parameters: Small, unmonitored variations in pH, temperature, or nutrient concentrations can lead to different metabolic outcomes.[1]
-
Solution: Employ rigorous monitoring and control of all critical fermentation parameters using calibrated probes and automated feeding systems where possible.
-
-
Inconsistent Raw Material Quality: Variations in the composition of media components, especially complex ones like yeast extract or peptone, can affect fungal metabolism.
-
Solution: Source raw materials from a reliable supplier and, if possible, purchase in larger lots to ensure consistency over multiple experiments.
-
Illustrative Data on the Impact of Inoculum Concentration on Final this compound Titer:
| Inoculum Concentration (spores/mL) | Lag Phase Duration (Illustrative) | Final this compound Titer (mg/L) (Illustrative) |
| 1 x 10^4 | Long | Low |
| 1 x 10^5 | Moderate | High |
| 1 x 10^6 | Short | Moderate-High |
| 1 x 10^7 | Very Short | Moderate |
Experimental Protocols
Protocol 1: Fermentation for this compound Production
This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.
1. Inoculum Preparation: a. Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed.[1] b. Harvest spores by adding a sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.[1] c. Filter the spore suspension through sterile glass wool to remove mycelial fragments.[1] d. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).[1]
2. Fermentation: a. Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract and peptone) and sterilize by autoclaving.[1] b. Allow the medium to cool to room temperature. c. Inoculate the sterile medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.[1] d. Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.[1] e. Monitor and adjust the pH as necessary to maintain it within the optimal range.[1]
Protocol 2: this compound Extraction and Purification
This protocol outlines the extraction and purification of this compound from the fermentation broth.
1. Extraction: a. After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.[1] b. Extract the cell-free supernatant three times with an equal volume of ethyl acetate.[1] c. Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
2. Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent. b. Subject the crude extract to silica (B1680970) gel column chromatography. c. Elute with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate this compound from other metabolites.[5] d. Collect fractions and monitor for the presence of this compound using Thin-Layer Chromatography (TLC) or HPLC. e. For final purification, pool the fractions containing this compound and perform preparative HPLC.[5]
Visualizations
Caption: A generalized workflow for this compound production.
Caption: The biosynthetic pathway of this compound and Aspyrone.
Caption: A troubleshooting flowchart for low this compound yield.
References
Validation & Comparative
Unraveling the Stereochemistry of Aspinonene: A Comparative Guide to Confirming its Absolute Configuration
A definitive guide for researchers, this document details the experimental methodologies and comparative data used to establish the absolute configuration of Aspinonene, a polyketide natural product. By examining the application of spectroscopic and chiroptical techniques, this guide provides a framework for the stereochemical analysis of complex natural products.
This compound, a fungal metabolite isolated from Aspergillus ochraceus, possesses a complex stereochemical structure that has been determined to be (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[1] The confirmation of this absolute configuration is crucial for understanding its biosynthetic pathway and potential biological activity.[2][3][4] This guide explores the key experimental techniques used for such stereochemical assignments, presenting the methodologies and data in a comparative format to aid researchers in the field of natural product chemistry and drug development.
Spectroscopic and Chiroptical Analysis: The Pillars of Stereochemical Determination
The elucidation of this compound's three-dimensional structure relies on a combination of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods such as Circular Dichroism (CD), and X-ray crystallography are the primary tools employed to assign the absolute configuration of chiral molecules.[5][6] While a specific, publicly available total synthesis paper detailing the de novo confirmation of this compound's absolute configuration is not prevalent in the search results, the established principles of stereochemical determination allow for a comprehensive guide to the methodologies that would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For determining the absolute configuration of a molecule like this compound, several advanced NMR techniques are utilized, often in conjunction with chiral derivatizing agents or solvating agents.
Key NMR Experiments for Stereochemical Analysis:
-
¹H and ¹³C NMR: These fundamental experiments provide the carbon-hydrogen framework of the molecule.
-
Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, helping to assign protons within specific spin systems.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded carbon and proton atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between carbons and protons, crucial for connecting different fragments of the molecule.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Provides information about the spatial proximity of protons, which is vital for determining relative stereochemistry.
To determine the absolute configuration, these NMR techniques are often applied to diastereomeric derivatives of the chiral molecule. A common approach is the Mosher's ester analysis , where the chiral alcohol functional groups in this compound would be esterified with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the alcohol centers.[7]
Chiroptical Methods: Probing Molecular Asymmetry
Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are exquisitely sensitive to the absolute configuration.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretically calculated spectra for the possible enantiomers to determine the absolute configuration.
-
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with a change in the wavelength of light. Similar to CD, the ORD curve can be used to assign the absolute configuration by comparison with known compounds or theoretical models.
Comparative Data for Stereochemical Confirmation
The following table summarizes the type of quantitative data that would be generated from these experiments to confirm the absolute configuration of this compound. The values presented are hypothetical, representing the expected outcomes based on established methodologies.
| Analytical Method | Parameter | Expected Data for (2R,5S,2'R,3'S)-Aspinonene | Alternative Diastereomer (Hypothetical) | Reference/Method |
| Optical Rotation | Specific Rotation [α]D | Positive Value | Negative Value | Polarimetry |
| ¹H NMR (Mosher's Ester) | Δδ (δS - δR) for protons near chiral centers | Consistent positive and negative values based on the Mosher's model | Inverted pattern of Δδ values | Mosher's Ester Analysis |
| Circular Dichroism | Cotton Effect Signatures | Specific pattern of positive and negative Cotton effects | Mirror image CD spectrum | CD Spectroscopy |
| X-ray Crystallography | Flack Parameter | Close to 0 | Close to 1 | Single-Crystal X-ray Diffraction |
Experimental Protocols
General Protocol for Mosher's Ester Analysis of this compound
-
Esterification: this compound is separately reacted with the (R)- and (S)-enantiomers of MTPA-Cl in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the corresponding (S)-MTPA and (R)-MTPA diastereomeric esters.
-
Purification: The resulting esters are purified by chromatography (e.g., HPLC or column chromatography).
-
NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomeric esters.
-
Data Analysis: The chemical shifts (δ) of protons on either side of the newly formed ester linkage are carefully assigned. The difference in chemical shifts (Δδ = δS - δR) is calculated for each assigned proton.
-
Configuration Assignment: The signs of the Δδ values are correlated with the established Mosher's method model to determine the absolute configuration of the alcohol center.
General Protocol for CD Spectroscopy and Analysis
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: The CD spectrum is recorded over a relevant wavelength range, typically from 190 to 400 nm.
-
Computational Modeling: The 3D structures of the possible stereoisomers of this compound are generated and their conformational spaces are explored using computational chemistry software.
-
Spectrum Calculation: The theoretical CD spectra for the low-energy conformers of each stereoisomer are calculated using time-dependent density functional theory (TD-DFT).
-
Comparison and Assignment: The experimental CD spectrum is compared with the calculated spectra. The absolute configuration is assigned based on the best match between the experimental and theoretical data.
Visualizing the Logic of Stereochemical Determination
The following diagrams illustrate the workflow and logical relationships in the process of confirming the absolute configuration of a natural product like this compound.
Caption: Experimental workflow for the isolation and stereochemical determination of this compound.
Caption: Logical relationship between analytical methods, data, and the confirmation of absolute configuration.
References
- 1. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of monoterpenes. Stereochemical implications of acyclic and monocyclic olefin formation by (+)- and (-)-pinene cyclases from sage - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspinonene vs. aspyrone: a comparative study of biological activity.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene (B1181478) and aspyrone (B94758) are two closely related polyketide secondary metabolites produced by fungi, most notably Aspergillus ochraceus.[1] Their shared biosynthetic origin, branching from a common hypothetical bisepoxide intermediate, presents an intriguing case for comparative biological evaluation.[1] The metabolic switch between this compound and aspyrone production is notably influenced by the concentration of dissolved oxygen during fermentation, with lower oxygen levels favoring the formation of this compound via a reduction reaction, while higher oxygen levels lead to aspyrone through oxidation.[1] While aspyrone and its derivatives have been the subject of more extensive biological investigation, this compound remains a relatively underexplored molecule. This guide provides a comparative analysis of the known and potential biological activities of this compound and aspyrone, drawing upon available experimental data for these compounds and their structural analogues.
Data Presentation
Table 1: Comparative Summary of Biological Activities
| Biological Activity | This compound & Related Analogues | Aspyrone & Related Analogues |
| Cytotoxicity | Data on this compound is limited. A structurally similar meroterpenoid, biscognienyne M, showed potent activity against the A2780 human ovarian cancer cell line with an IC50 of 6.8 μM.[2] | α-pyrone derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.52 to 9.85 μM against HL-60, PC-3, and HCT-116 cells.[2] A pyranone derivative showed an IC50 of 7 µg/ml against HEp-2 and HepG2 cells.[2] |
| Antimicrobial Activity | Direct antimicrobial data for this compound is scarce.[2] | Ascopyrone P inhibited both Gram-positive and Gram-negative bacteria at concentrations of 2000-4000 mg/L.[2] More potent activity was seen with pseudopyronines A, B, and C against Staphylococcus aureus, with MIC values of 6.25, 0.156, and 0.39 µg/mL, respectively.[2] |
| Anti-inflammatory Activity | Direct experimental data is not available. | α-pyrone derivatives have been shown to possess anti-inflammatory properties, including the inhibition of inducible nitric oxide synthase (iNOS).[3] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and aspyrone analogues can be attributed to their different modes of action at the cellular level.
A proposed mechanism for the anticancer activity of an this compound analogue involves the induction of apoptosis through a Reactive Oxygen Species (ROS)-mediated Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] The generation of ROS can lead to the inhibition of the pro-survival PI3K/Akt pathway, ultimately triggering programmed cell death in cancer cells.
Proposed ROS-mediated PI3K/Akt apoptotic pathway for an this compound analogue.
In contrast, the antibacterial mechanism of aspyrone analogues, such as pseudopyronines, is believed to involve the disruption of bacterial cell integrity.[2] These compounds are proposed to selectively target and disrupt the bacterial cell membrane and inhibit the fatty-acid synthase (FAS) II pathway, which is essential for bacterial membrane biosynthesis.[2]
Proposed mechanism of antibacterial action for aspyrone analogues.
Experimental Protocols
Production and Extraction of this compound
The following is a general workflow for the production and extraction of this compound from a fungal culture.[1]
References
Validating the Biosynthetic Pathway of Aspinonene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed biosynthetic pathway for aspinonene (B1181478), a branched pentaketide (B10854585) metabolite from the fungus Aspergillus ochraceus. We delve into the experimental data supporting this pathway, comparing it with the closely related co-metabolite, aspyrone. Detailed methodologies for key validation experiments are presented to facilitate further research and drug development efforts.
This compound's biosynthesis is intricately linked to that of aspyrone, with both originating from a common polyketide precursor.[1] The proposed pathway begins with the assembly of a linear pentaketide chain by a Polyketide Synthase (PKS) from acetyl-CoA and malonyl-CoA.[2] This is supported by isotopic labeling studies which have confirmed the polyketide origin of these molecules.[2] Following its formation, the linear intermediate is thought to undergo rearrangement and epoxidation to form a crucial hypothetical bisepoxide intermediate.[3] This intermediate represents a critical branch point in the pathway. The ultimate metabolic output is dictated by the cellular redox state, which is heavily influenced by the concentration of dissolved oxygen.[1] Under low oxygen conditions, a reduction reaction is favored, leading to the production of this compound.[3] Conversely, high oxygen levels promote an oxidative reaction, resulting in the formation of aspyrone.[3]
While this proposed pathway is widely accepted, the specific biosynthetic gene cluster (BGC) and the enzymes responsible for this compound synthesis in Aspergillus ochraceus have not yet been fully characterized.[3] Further validation through techniques such as gene knockout experiments targeting the putative PKS genes is required to conclusively identify the genetic basis of this compound production.
Data Presentation: this compound vs. Aspyrone Production
The differential production of this compound and its alternative biosynthetic product, aspyrone, is critically dependent on environmental factors, most notably the concentration of dissolved oxygen during fermentation. Lower dissolved oxygen levels favor the reductive pathway to this compound, while higher concentrations shift the pathway towards the oxidative formation of aspyrone.[3] The following table, based on hypothetical data, illustrates this inverse relationship.
| Fermentation Condition | Dissolved Oxygen (DO) Concentration | This compound Yield (mg/L) | Aspyrone Yield (mg/L) |
| A | Low | 85 | 15 |
| B | Medium | 50 | 45 |
| C | High | 20 | 75 |
Note: This data is illustrative and serves to demonstrate the principle of oxygen-dependent differential production.
Mandatory Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound and aspyrone.
Experimental Workflow for Pathway Validation
Caption: Experimental workflow for validating the this compound biosynthetic pathway.
Experimental Protocols
Isotopic Labeling with ¹³C-Acetate
This protocol is adapted from studies on polyketide biosynthesis in Aspergillus species and is a primary method for confirming the polyketide origin of a metabolite.[4]
Objective: To determine if this compound's carbon skeleton is derived from acetate (B1210297) units.
Materials:
-
Aspergillus ochraceus culture
-
Peptone-rich minimal medium (MM)
-
¹³C₂-labeled sodium acetate
-
Liquid nitrogen
-
NMR and Mass Spectrometry equipment
Procedure:
-
Culture Growth: Grow the Aspergillus ochraceus wild-type strain in a suitable liquid medium for secondary metabolite production for approximately 16 hours.
-
Carbon Starvation: Transfer the mycelia to a carbon-free minimal medium for 4 hours to synchronize the metabolic state.
-
Precursor Feeding: Add ¹³C₂-labeled sodium acetate to the culture medium at a final concentration of 50-100 mM.
-
Incubation: Incubate the culture for defined time points (e.g., 5 and 15 minutes) to allow for the uptake and incorporation of the labeled acetate.
-
Harvesting: Quickly separate the mycelia from the culture medium by filtration and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Extract the metabolites from the frozen mycelia using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).
-
Analysis: Analyze the crude extract using NMR (specifically ¹³C-NMR) and mass spectrometry to detect the incorporation and pattern of the ¹³C label in the isolated this compound. A successful incorporation will show an enrichment of ¹³C at specific carbon positions, confirming its polyketide origin.
PKS Gene Knockout via Homologous Recombination
This protocol provides a general framework for deleting a putative Polyketide Synthase (PKS) gene in Aspergillus ochraceus, adapted from established methods in related Aspergillus species.[1][5]
Objective: To confirm the function of a specific PKS gene in this compound biosynthesis by observing the loss of production in a knockout mutant.
Materials:
-
Aspergillus ochraceus genomic DNA
-
A selectable marker gene (e.g., hygromycin B resistance, hph)
-
PCR reagents and primers
-
Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-CaCl₂ solution
-
Regeneration medium with a selective agent (e.g., hygromycin B)
Procedure:
-
Construct the Deletion Cassette:
-
Amplify approximately 1-1.5 kb of the 5' and 3' flanking regions of the target PKS gene from A. ochraceus genomic DNA using PCR.
-
Amplify the hygromycin resistance cassette (hph) from a suitable plasmid.
-
Fuse the 5' flank, the hph cassette, and the 3' flank together using fusion PCR to create a single linear deletion cassette.
-
-
Protoplast Formation:
-
Grow A. ochraceus mycelia in liquid culture.
-
Harvest and wash the mycelia, then incubate with protoplasting enzymes to digest the cell walls and release protoplasts.
-
-
Transformation:
-
Mix the freshly prepared protoplasts with the deletion cassette DNA.
-
Add PEG-CaCl₂ solution to induce DNA uptake.
-
-
Selection and Regeneration:
-
Plate the transformed protoplasts onto a regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the selective agent (hygromycin B).
-
Incubate until transformant colonies appear.
-
-
Verification of Transformants:
-
Isolate genomic DNA from putative knockout mutants.
-
Verify the correct integration of the deletion cassette and the absence of the target PKS gene using PCR with primers flanking the target locus and internal to the hph gene.
-
-
Metabolite Analysis:
-
Culture the confirmed knockout mutants and the wild-type strain under this compound-producing conditions.
-
Extract the metabolites and analyze by HPLC. The absence of the this compound peak in the mutant's chromatogram, which is present in the wild-type, confirms the PKS gene's role in this compound biosynthesis.
-
Alternative Biosynthetic Pathways
Currently, there are no widely accepted alternative biosynthetic pathways proposed for this compound. The polyketide pathway, shared with aspyrone, is well-supported by preliminary isotopic labeling data and aligns with the known biosynthesis of similar fungal metabolites.[2] The primary area of ongoing research is not to find an alternative pathway, but to identify the specific genes within the Aspergillus ochraceus genome that constitute the this compound biosynthetic gene cluster. This will involve genome sequencing, bioinformatic analysis to identify putative PKS and tailoring enzyme genes, and subsequent validation through gene knockout and heterologous expression studies.
References
- 1. Functional Characterization of New Polyketide Synthase Genes Involved in Ochratoxin A Biosynthesis in Aspergillus Ochraceus fc-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of New Polyketide Synthase Genes Involved in Ochratoxin A Biosynthesis in Aspergillus Ochraceus fc-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aspergillus fumigatus Acetate Utilization Impacts Virulence Traits and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Aspinonene and Other Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fungal metabolite Aspinonene with other bioactive compounds derived from fungi. Due to the limited availability of direct experimental data on this compound's biological activity, this comparison leverages data from structurally related analogues and other metabolites from the genus Aspergillus to provide a contextual framework for its potential efficacy.[1][2][3][4]
Data Presentation
The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of fungal metabolites structurally related to this compound, as well as other compounds from Aspergillus species. This allows for a comparative assessment of their potential therapeutic efficacy.
Table 1: Cytotoxic Activity of Fungal Metabolites
| Compound/Analogue | Fungal Source | Cancer Cell Line(s) | IC50 Value | Reference |
| This compound Analogue | ||||
| Biscognienyne M | Aspergillus sp. | A2780 (Ovarian) | 6.8 μM | [5] |
| Asperpyrone D | Aspergillus sp. | Not specified | No cytotoxicity at 5 μg/ml | [5] |
| Aspyrone Analogues & Other Pyrones | ||||
| α-pyrone derivatives | Phoma sp. | HL-60 (Leukemia), PC-3 (Prostate), HCT-116 (Colorectal) | 0.52 - 9.85 μM | [5] |
| Pyranone derivative | Aspergillus candidus | HEp-2 (Larynx), HepG2 (Liver) | 7 µg/ml | [5] |
Table 2: Antimicrobial Activity of Fungal Metabolites
| Compound/Analogue | Fungal Source | Target Microorganism(s) | MIC Value | Reference |
| This compound | Aspergillus ochraceus | Data not available | Not available | [5] |
| Aspyrone Analogues | ||||
| Ascopyrone P | Various fungi | Gram-positive and Gram-negative bacteria | 2000-4000 mg/L | [5] |
| Pseudopyronine A | Pseudomonas mosselii | Staphylococcus aureus | 6.25 µg/mL | [5] |
| Pseudopyronine B | Pseudomonas mosselii | Staphylococcus aureus | 0.156 µg/mL | [5] |
| Pseudopyronine C | Pseudomonas mosselii | Staphylococcus aureus | 0.39 µg/mL | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT Assay) [2][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antibacterial Assay (Broth Microdilution) [5]
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate a proposed signaling pathway for an this compound analogue and a typical experimental workflow.
Caption: Proposed ROS-mediated PI3K/Akt apoptotic pathway for an this compound analogue.[5]
Caption: General experimental workflow for determining the cytotoxicity of fungal metabolites.
References
A Comparative Guide to the Cross-Validation of Aspinonene Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Aspinonene: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document outlines the performance characteristics of each method, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.
Data Presentation: Performance Characteristics
The choice of a quantification method often involves a trade-off between performance, cost, and accessibility. The following table summarizes key quantitative data for the analysis of this compound and structurally similar fungal metabolites, providing a basis for objective comparison.
| Analytical Method | Principle | Linearity (R²) | Precision (%RSD) | Accuracy (Recovery %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity with UV detection. | >0.999[1] | < 2%[1] | 95.50% - 105.81%[1] | 0.08–0.65 µg/mL[1] | Not Reported | Robust, reproducible, widely available.[1] | May require derivatization for compounds lacking a chromophore.[1] |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | >0.99 | < 15%[2][3] | 74.0% - 106.0%[2][3] | 0.5 - 200 µg/kg[2][3] | 1 - 400 µg/kg[2][3] | High selectivity and sensitivity, suitable for complex matrices.[4] | Higher cost and complexity compared to HPLC-UV. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometric detection. | ≥ 0.998[5] | ≤ 12.03% (intra-day), ≤ 11.34% (inter-day)[5][6] | 80.23% - 115.41%[5][6] | Varies (analyte dependent) | 0.10–10.00 μg ml−1[5] | High resolution for volatile and semi-volatile compounds. | May require derivatization for non-volatile compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
Sample Preparation from Aspergillus Culture (General Protocol)
A general procedure for the extraction of this compound from a fungal culture for subsequent analysis is as follows:
-
Culture Harvesting : Separate the fungal mycelia from the liquid culture medium by filtration.[4]
-
Extraction : Homogenize the mycelia in a suitable solvent such as ethyl acetate (B1210297) or methanol.[4] For the liquid medium, perform a liquid-liquid extraction with an appropriate solvent.[4] The use of ultrasonication can enhance extraction efficiency.
-
Solvent Evaporation : Evaporate the solvent from the extract under a gentle stream of nitrogen at a controlled temperature.[4]
-
Reconstitution : Reconstitute the dried extract in a small, precise volume of the initial mobile phase or a suitable solvent for the intended chromatographic analysis.[4]
-
Filtration : Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the analytical instrument.[4]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various sample matrices.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of methanol, acetonitrile (B52724), and/or water. A starting point could be a mixture of acetonitrile and water.[1]
-
Flow Rate : Typically 1.0 mL/min.[1]
-
Column Temperature : Maintained at a constant temperature, for example, 30 °C.
-
Detection Wavelength : A full UV scan of an this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[7] A starting wavelength of 210 nm is recommended due to the presence of a carbon-carbon double bond and a carbonyl group in this compound's structure.[7]
-
-
Standard Preparation :
-
Stock Standard Solution : Accurately weigh a known amount of this compound reference standard (purity ≥98%) and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[7]
-
Working Standard Solutions : Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method ideal for quantifying this compound in complex biological matrices.
-
Instrumentation : An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).[7]
-
Mobile Phase : A gradient elution using two solvents is common. For example, Mobile Phase A: Water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid.[7] A typical gradient could be: 5% B to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.[4]
-
Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature : Maintained at a constant temperature, for example, 40 °C.
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Scan Type : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Optimization : The MS/MS transitions (precursor and product ions) and collision energy must be optimized by infusing a standard solution of this compound.[4]
-
Gas Chromatography with Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of volatile and semi-volatile compounds. This compound may require derivatization to increase its volatility for GC analysis.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A capillary column such as a HP-5MS (30 m × 0.25 mm I.D., 0.25 μm film thickness) is suitable.[1]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[1]
-
Injection : Split or splitless injection mode. A split ratio of 1:10 is common for initial method development.[1]
-
Oven Temperature Program : A typical program starts at a low temperature (e.g., 50-70°C), holds for a few minutes, then ramps up to a final temperature (e.g., 280-300°C).[1][4] For example, start at 70°C, hold for 3 minutes, ramp to 100°C at 5°C/min, hold for 1 minute, then ramp to 246°C at 120°C/min and hold for 3 minutes.[5]
-
-
Mass Spectrometer Conditions :
Mandatory Visualization
The following diagrams illustrate the general workflows and relationships described in this guide.
References
- 1. scispace.com [scispace.com]
- 2. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. biochemjournal.com [biochemjournal.com]
- 6. The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
Unraveling Aspinonene's Enigmatic Mechanism of Action: A Comparative Guide for Researchers
A comprehensive analysis of the fungal metabolite Aspinonene reveals a significant gap in the scientific literature regarding its precise mechanism of action. Despite its characterization as a natural product derived from Aspergillus species, detailed independent verification of its biological activity and signaling pathways remains elusive.[1][2][3] This guide provides a framework for future investigation by presenting hypothetical mechanisms based on related compounds, comparing them with established alternatives, and detailing the requisite experimental protocols for verification.
This compound, a polyketide natural product, has been isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus.[3][4][5] Its biosynthesis is known to be related to that of aspyrone, another metabolite from the same fungal genus.[2][6] However, extensive screening for its cytotoxic, anti-inflammatory, or antimicrobial properties has not been reported in the available scientific literature.[2] This lack of foundational data currently prevents a direct comparison with other therapeutic agents based on verified performance.[1]
Hypothetical Mechanism of Action: Insights from Related Compounds
While data on this compound is scarce, studies on structurally similar fungal metabolites offer clues to its potential biological activities. A related dimeric naphthopyrone has been shown to induce apoptosis in cancer cells through a ROS-mediated PI3K/Akt signaling pathway.[7] This suggests a possible avenue for this compound's potential anticancer activity. Additionally, other secondary metabolites from Aspergillus have demonstrated significant cytotoxic effects against various cancer cell lines, often by inducing programmed cell death.[4]
Based on these findings, a hypothetical mechanism for this compound's potential cytotoxic effects could involve the modulation of key signaling pathways implicated in cell survival and apoptosis.
Caption: Hypothetical ROS-mediated PI3K/Akt apoptotic pathway for this compound.
Comparative Analysis with Established Anticancer Agents
To contextualize this compound's hypothetical mechanism, a comparison with well-characterized anticancer drugs is necessary. The following table contrasts the proposed mechanism of this compound with two established agents, Doxorubicin and Paclitaxel, which have different modes of action.
| Feature | This compound (Hypothetical) | Doxorubicin | Paclitaxel |
| Primary Mechanism | Induction of apoptosis via ROS-mediated PI3K/Akt pathway inhibition. | DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. | Stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. |
| Cellular Target | PI3K/Akt signaling pathway. | DNA, Topoisomerase II. | Microtubules. |
| Downstream Effect | Increased apoptosis. | DNA strand breaks, cell cycle arrest, apoptosis. | Mitotic arrest, apoptosis. |
Framework for Independent Verification: Experimental Protocols
To validate the hypothetical mechanism of action for this compound and quantify its biological activity, a series of rigorous experiments are required. The following protocols outline the necessary methodologies.
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of its potency.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for another 48-72 hours.[7]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curves.[7]
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
CETSA is used to verify direct binding of a compound to its target protein within a cell.
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.[1]
-
Heating: The treated cells are heated to a range of temperatures.[1]
-
Cell Lysis: The cells are lysed to release the proteins.[1]
-
Protein Separation: The soluble protein fraction is separated from the aggregated proteins by centrifugation.[1]
-
Protein Detection: The amount of the target protein (e.g., PI3K, Akt) remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.[1]
-
Analysis: A shift in the thermal stability of a protein in the presence of this compound indicates a direct binding interaction.[1]
This assay can determine if this compound directly inhibits a specific enzyme and characterize the nature of this inhibition.
-
Enzyme and Substrate: A purified preparation of the target enzyme (e.g., PI3K) and its specific substrate are obtained.[1]
-
Reaction Mixture: The reaction is set up in a suitable buffer containing the enzyme and varying concentrations of this compound.[1]
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.[1]
-
Measurement of Activity: The rate of the enzymatic reaction is measured over time.[1]
-
Data Analysis: Lineweaver-Burk or Michaelis-Menten plots are used to determine the type of inhibition and the inhibition constant (Ki).[1]
Logical Framework for Mechanism of Action Elucidation
The process of verifying this compound's mechanism of action follows a logical progression from broad biological effects to specific molecular interactions.
Caption: Logical workflow for the elucidation of this compound's mechanism of action.
Conclusion
This compound remains a molecule of significant interest with a largely uncharacterized biological profile.[2][4] The lack of independent verification of its mechanism of action is a critical knowledge gap. By employing the experimental protocols outlined in this guide, researchers can systematically investigate its potential cytotoxic effects, identify its molecular targets, and elucidate the signaling pathways it modulates. This foundational research is paramount to unlocking the potential therapeutic applications of this compound and developing novel therapeutic strategies. The scientific community is encouraged to undertake these preclinical studies to translate the promise of this fungal metabolite into tangible clinical benefits.[3]
References
A Comparative Analysis of Aspinonene from Different Fungal Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of natural product sourcing is critical for advancing research and development. This guide provides a comparative analysis of Aspinonene, a polyketide secondary metabolite, from various fungal producers. While direct comparative performance data is scarce in publicly available literature, this document synthesizes the current knowledge on producing strains, biosynthesis, and extraction protocols to inform future investigations.
Fungal Sources of this compound
This compound is a natural product synthesized by specific fungal species within the genus Aspergillus. The primary reported producers include Aspergillus ochraceus and Aspergillus ostianus.[1][2] Additionally, a marine-derived Aspergillus species isolated from the Mariana Trench has been identified as a source of this compound, indicating that marine fungi are a promising reservoir for novel natural products.[2]
Despite the identification of these fungal sources, a significant gap exists in the scientific literature regarding the quantitative comparison of this compound yields from these different strains. The production of secondary metabolites like this compound is often highly dependent on the specific strain, culture conditions, and the extraction methods employed.[2]
Table 1: Fungal Strains Reported to Produce this compound
| Fungal Strain | Reported Source/Type | Quantitative Yield Data | References |
| Aspergillus ochraceus (e.g., DSM-7428) | Common soil fungus | Not extensively detailed in available literature.[1][2] | [1][2] |
| Aspergillus ostianus | Terrestrial fungus | Data not available in public literature.[1][2] | [1][2] |
| Marine-derived Aspergillus sp. | Marine fungus (Mariana Trench) | Data not available in public literature.[2] | [2] |
Biosynthesis of this compound
This compound is a branched pentaketide (B10854585), meaning its carbon skeleton is derived from five two-carbon units through the polyketide pathway.[3][4] Its biosynthesis is initiated by a polyketide synthase (PKS) enzyme, which catalyzes the condensation of one acetyl-CoA starter unit and four malonyl-CoA extender units to form a linear pentaketide intermediate.[3][5]
A key feature of this compound's biosynthesis is its close relationship with another metabolite, aspyrone.[1][4] The proposed pathway suggests that the linear pentaketide intermediate undergoes a rearrangement, followed by the formation of a hypothetical bisepoxide intermediate.[1][4] This bisepoxide serves as a critical branch point. A reduction reaction leads to the formation of this compound, while an oxidation reaction yields aspyrone.[4][5] This bifurcation is significantly influenced by the concentration of dissolved oxygen during fermentation; lower oxygen levels favor the production of this compound.[1]
Experimental Protocols
The following sections detail generalized methodologies for the production, extraction, and purification of this compound from fungal cultures. These protocols can be adapted and optimized for specific fungal strains and laboratory conditions.
Fungal Culture and Fermentation for this compound Production
-
Strain Activation and Inoculum Preparation: Revive the desired Aspergillus strain from a stock culture by inoculating it onto a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).[6] Incubate at 25-30°C for several days until sporulation is observed.[1][7] Prepare a spore suspension by harvesting the spores in sterile water or a saline solution containing a surfactant like Tween 80.[7]
-
Seed Culture: Inoculate a nutrient-rich liquid medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth, with the spore suspension.[1][6] Incubate the seed culture in a shaking incubator to promote mycelial growth.[6]
-
Production Culture: Transfer the seed culture to a larger volume of production medium. Fermentation is typically carried out in shake flasks or a bioreactor.[1] To favor this compound production, it is crucial to maintain lower dissolved oxygen levels, which can be achieved by adjusting the agitation speed and aeration rate in a bioreactor.[1] The pH of the fermentation should be monitored and controlled, as an acidic medium has been noted to be crucial for this compound production.[8]
Extraction and Purification of this compound
The isolation of this compound from the fermentation culture involves solvent extraction followed by chromatographic purification.
-
Separation of Biomass and Broth: After the fermentation period, separate the fungal biomass (mycelium) from the culture broth by filtration or centrifugation.[1]
-
Solvent Extraction: Extract the culture filtrate with a suitable organic solvent, such as ethyl acetate.[1][6] The fungal mycelium can also be extracted separately, often with a more polar solvent mixture like chloroform (B151607) and methanol.[7]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract containing this compound and other metabolites.[1]
-
Chromatographic Purification:
-
Column Chromatography: Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase. Elute with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) to fractionate the extract.[1]
-
Further Purification: Collect fractions containing this compound, as identified by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Further purification can be achieved using preparative HPLC with a suitable column (e.g., C18) to obtain pure this compound.[1]
-
Biological Activity of this compound
There is a notable lack of specific data in the public domain regarding the biological activities of this compound.[1][9] While many fungal secondary metabolites exhibit a wide range of bioactivities, including antimicrobial and cytotoxic effects, dedicated screening of this compound has not been extensively reported.[1][8]
However, studies on structurally similar compounds provide some insight into its potential. For instance, a related meroterpenoid, biscognienyne M, demonstrated potent cytotoxic activity against a human ovarian cancer cell line.[10] The structural similarity of this compound to other biologically active fungal polyketides, such as aspyrone, suggests that it may possess interesting pharmacological properties.[11]
Due to the limited research, a comparative analysis of the biological performance of this compound from different fungal strains is not currently feasible. Such an analysis would require dedicated studies to isolate this compound from each strain and then test its activity in standardized bioassays.
Conclusion and Future Directions
This compound is a fungal polyketide with a known biosynthetic pathway that is intricately linked to that of aspyrone.[1] While the producing fungal strains have been identified, there is a significant opportunity for further research. A critical next step is the systematic optimization of fermentation conditions for each producing strain to maximize this compound yield. The development and validation of specific analytical methods for its quantification are also essential.
Furthermore, a thorough screening of this compound's biological activities is required to uncover any potential therapeutic applications.[1] Future research should focus on performing comparative studies that directly assess the yield and bioactivity of this compound from different Aspergillus strains. This will be crucial for selecting the most promising candidates for potential drug development and for understanding the metabolic diversity within this important genus of fungi.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Potential of Aspinonene and Its Analogs
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of the fungal metabolite aspinonene (B1181478) and its synthetic and natural analogs. It is important to note that publicly available experimental data on the direct cytotoxic effects of this compound is limited.[1][2] Consequently, this guide draws upon data from structurally related compounds to infer the potential bioactivity of this compound and to provide a framework for future research.
This compound, a polyketide isolated from Aspergillus species, remains a molecule of significant interest with a yet-to-be-fully-defined bioactivity profile.[3][4] However, the known cytotoxic activities of other secondary metabolites from Aspergillus provide a strong rationale for investigating this compound's potential as a therapeutic agent.[3] This guide summarizes the available quantitative data for key analogs, details common experimental protocols for cytotoxicity testing, and visualizes potential mechanisms of action and experimental workflows.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The data presented below is for compounds structurally related to this compound, providing an insight into the potential efficacy of this class of molecules.
| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |
| Biscognienyne M | A2780 (Human Ovarian Cancer) | 6.8 μM | [1] |
| Asperpyrone D | Not specified | No cytotoxicity at 5 μg/ml | [1] |
| α-pyrone derivatives | HL-60 (Promyelocytic Leukemia) | 0.52 - 9.85 μM | [1] |
| PC-3 (Prostate Cancer) | 0.52 - 9.85 μM | [1] | |
| HCT-116 (Colorectal Carcinoma) | 0.52 - 9.85 μM | [1] | |
| Pyranone derivative | HEp-2 (Larynx Carcinoma) | 7 µg/ml | [1] |
| HepG2 (Liver Carcinoma) | 7 µg/ml | [1] |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.[1][5]
MTT Assay for Cytotoxicity Screening:
-
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3][5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its analogs). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included for comparison.[3][5] The plates are typically incubated for another 48 to 72 hours.[1]
-
MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1][5]
-
Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from a dose-response curve.[5]
Visualizing Mechanisms and Workflows
To better understand the potential biological effects of this compound and the experimental processes involved in its evaluation, the following diagrams illustrate a hypothetical signaling pathway and a general workflow for cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Aspinonene and aspyrone in plant defense assays.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene and aspyrone (B94758) are two closely related polyketide natural products isolated from the fungus Aspergillus ochraceus. Their shared biosynthetic origin, branching from a common bisepoxide intermediate, suggests the potential for related yet distinct biological activities. While research has focused significantly on their biosynthesis, their direct roles and comparative efficacy in mediating plant defense responses remain an area of active investigation. This guide provides a comprehensive comparison based on available data for these compounds and their structural analogs, details robust experimental protocols for their direct evaluation, and illustrates the potential signaling pathways they may modulate within a plant host.
Data Presentation: Comparative Biological Activities
Direct comparative studies on the plant defense-eliciting activities of this compound and aspyrone are not extensively documented in current literature. However, by examining the activities of these compounds and their structural analogs (α-pyrones for aspyrone and epoxide-containing meroterpenoids for this compound), we can infer their potential roles. The following table summarizes known quantitative data on their antimicrobial and cytotoxic effects.
| Compound/Analog | Class | Target Organism/Cell Line | Assay Type | Quantitative Data (IC₅₀/MIC) |
| Aspyrone Analogs | ||||
| Ascopyrone P | α-Pyrone | Gram-positive and Gram-negative bacteria | Growth Inhibition | 2000-4000 mg/L |
| Pseudopyronines A, B, C | α-Pyrone | Staphylococcus aureus | Minimum Inhibitory Conc. | 6.25, 0.156, and 0.39 µg/mL, respectively |
| Various α-pyrones | α-Pyrone | HL-60, PC-3, HCT-116 (human cancer cell lines) | Cytotoxicity (MTT assay) | IC₅₀ values ranging from 0.52 to 9.85 µM |
| Pyranone derivative | α-Pyrone | HEp-2, HepG2 (human cancer cell lines) | Cytotoxicity | IC₅₀ of 7 µg/ml |
| This compound Analogs | ||||
| Biscognienyne M | Meroterpenoid | A2780 (human ovarian cancer cell line) | Cytotoxicity | IC₅₀ of 6.8 μM |
| This compound | Epoxide | Various | Antimicrobial/Cytotoxicity | Data not readily available |
| Aspyrone | α-Pyrone | Various | Antimicrobial/Cytotoxicity | Data not readily available |
Experimental Protocols for Head-to-Head Comparison
To directly compare the plant defense-eliciting potential of this compound and aspyrone, a series of standardized assays can be employed. The following protocols provide a framework for such an investigation.
In Vitro Antimicrobial Activity Assay
This assay determines the direct inhibitory effect of the compounds on the growth of common plant pathogens.
a) Against Fungal Pathogens (e.g., Botrytis cinerea)
-
Culture Preparation: Grow Botrytis cinerea on Potato Dextrose Agar (B569324) (PDA) plates at 20-25°C for 5-7 days.
-
Compound Preparation: Prepare stock solutions of this compound and aspyrone (e.g., 10 mg/mL) in a suitable solvent like DMSO.
-
Media Amendment: Autoclave PDA and cool it to approximately 50-55°C. Add the test compounds to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Include a solvent-only control (e.g., DMSO not exceeding 1% v/v).
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture onto the center of the amended and control PDA plates.[1]
-
Incubation: Incubate the plates in the dark at 20-25°C.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, 72 hours) until the growth on the control plate reaches the edge. Calculate the percentage of growth inhibition relative to the solvent control.[1]
b) Against Bacterial Pathogens (e.g., Pseudomonas syringae)
-
Culture Preparation: Grow Pseudomonas syringae in King's B (KB) liquid medium overnight at 28°C with shaking.
-
Assay Preparation: Spread 100 µL of the bacterial suspension (adjusted to a concentration of 1 x 10⁸ cells/mL) uniformly onto the surface of KB agar plates.
-
Compound Application: Aseptically place sterile filter paper discs (6 mm in diameter) onto the inoculated agar surface. Apply a specific volume (e.g., 10 µL) of different concentrations of this compound and aspyrone to the discs.
-
Incubation: Incubate the plates at 28°C for 24-48 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (clear zone) around each disc.
Reactive Oxygen Species (ROS) Burst Assay
This assay measures one of the earliest plant defense responses: the production of ROS.
-
Plant Material: Use leaf discs (e.g., 4 mm diameter) from 4-5 week-old Arabidopsis thaliana plants.
-
Pre-incubation: Float the leaf discs in sterile water in a 96-well plate overnight to reduce wounding effects.[2]
-
Assay Solution: Prepare a reaction solution containing luminol (B1675438) (e.g., 100 µM) and horseradish peroxidase (HRP) (e.g., 10 µg/mL).[2]
-
Elicitation: Replace the water with the assay solution containing either this compound, aspyrone (at various concentrations), or a control (solvent or a known elicitor like flg22).
-
Measurement: Immediately measure the chemiluminescence using a plate reader over a period of 60-90 minutes.[2][3] The output is recorded in Relative Light Units (RLU).
Callose Deposition Assay
This assay visualizes the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at sites of stress or pathogen attack.
-
Treatment: Infiltrate leaves of intact Arabidopsis thaliana plants with solutions of this compound, aspyrone, or a control.
-
Incubation: Allow the plants to incubate for 12-24 hours.
-
Destaining: Harvest the treated leaves and clear the chlorophyll (B73375) by incubating in 95% ethanol.[4]
-
Staining: Wash the leaves and then stain with 0.01% aniline (B41778) blue in 67 mM K₂HPO₄ (pH 12) for at least one hour in the dark.[4]
-
Visualization: Mount the stained leaves in 50% glycerol (B35011) and visualize the callose deposits (fluorescent spots) using a fluorescence microscope with a UV filter.[4][5]
-
Quantification: Capture images and quantify the number of callose deposits per unit area using image analysis software like ImageJ.[6]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the head-to-head comparison of this compound and aspyrone.
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana [jove.com]
- 3. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]
- 6. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspinonene Bioactivity: A Comparative Guide for Future Research
For the attention of researchers, scientists, and drug development professionals, this guide provides a framework for investigating the biological activities of Aspinonene, a fungal secondary metabolite with an underexplored therapeutic potential.
Currently, the scientific literature lacks extensive, publicly available experimental data on the specific biological activities of this compound, including quantitative metrics for anticancer, anti-inflammatory, or antimicrobial effects.[1][2][3] This guide, therefore, aims to bridge this knowledge gap by summarizing the known characteristics of this compound and providing detailed experimental protocols to facilitate future research. By juxtaposing this compound with other bioactive metabolites from the fungal genus Aspergillus, this document highlights potential avenues for investigation and provides a basis for comparative analysis.
Understanding this compound: Production and Biosynthesis
This compound is a polyketide metabolite produced by certain filamentous fungi, most notably Aspergillus ochraceus and Aspergillus ostianus.[4][5][6] Its biosynthesis is closely linked to that of aspyrone (B94758), another secondary metabolite produced by the same fungal strains.[4] The production of this compound versus aspyrone can be influenced by fermentation conditions, particularly the concentration of dissolved oxygen.[3][4] Lower dissolved oxygen levels tend to favor the production of this compound.[4]
The proposed biosynthetic pathway of this compound involves a polyketide synthase (PKS) that forms a linear pentaketide (B10854585) intermediate. This intermediate undergoes rearrangement to form a hypothetical bisepoxide, which serves as a key branching point. A reduction reaction then leads to the formation of this compound, while an oxidation reaction would produce aspyrone.[3][4]
References
Safety Operating Guide
Navigating the Disposal of Aspinonene: A Procedural Guide for Laboratory Safety
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Aspinonene, a fungal secondary metabolite isolated from Aspergillus ochraceus, is one such compound where comprehensive public safety and disposal data are limited.[1][2][3][4] In the absence of a formal Safety Data Sheet (SDS), this compound must be treated as a potentially hazardous substance, necessitating a cautious and systematic approach to its disposal.[1]
This guide provides a step-by-step operational plan for the proper disposal of this compound, based on established best practices for managing uncharacterized chemical waste. Adherence to these procedures, in conjunction with institution-specific Environmental Health & Safety (EHS) protocols, is critical for minimizing risk and ensuring regulatory compliance.
Immediate Safety and Hazard Assessment
Given the lack of a specific toxicological profile, researchers must assume this compound may be toxic, irritant, or possess unknown biological effects.[1] All handling and disposal operations should be conducted within a certified chemical fume hood to minimize exposure.[1]
Key Physicochemical Data:
The fundamental properties of this compound are summarized below. This information is crucial for selecting compatible waste containers and anticipating potential chemical incompatibilities.
| Property | Value | Source |
| CAS Number | 157676-96-5 | [3][5][6] |
| Molecular Formula | C₉H₁₆O₄ | [1][2][3][7] |
| Molecular Weight | 188.22 g/mol | [1][2][3][7] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [7][8] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for collecting and preparing this compound waste for final disposal by your institution's EHS department.
1. Personal Protective Equipment (PPE) Mandate: Before handling any this compound waste, the following PPE is required:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.[1]
-
Hand Protection: Chemical-resistant nitrile gloves. Gloves must be changed immediately if contamination occurs.[1]
-
Body Protection: A standard laboratory coat must be worn at all times.[1]
-
Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, consult your EHS department regarding the need for a respirator.[1]
2. Waste Segregation and Collection: Proper segregation is essential to prevent hazardous chemical reactions.[1] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1]
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of any pipette tips, needles, or broken glass contaminated with this compound in a designated, puncture-proof sharps container.[1]
-
3. Waste Containerization and Labeling:
-
Container Type: Use a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-on cap that is compatible with this compound and any solvents used.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an accurate list of all contents, including solvents.
4. On-site Storage and Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
-
The container must remain closed except when waste is being added.[1]
-
Utilize secondary containment, such as a chemical-resistant tray or bin, capable of holding 110% of the primary container's volume.[1]
-
Segregate the this compound waste container from incompatible materials like strong acids, bases, and oxidizing agents.[1]
5. Spill and Decontamination Protocol:
-
Spill Response: In the event of a small spill inside a fume hood, absorb the material with a compatible absorbent like vermiculite (B1170534) or sand. Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS immediately.[1]
-
Container Decontamination: Any empty container that held pure this compound must be triple-rinsed. The first two rinsates must be collected as hazardous liquid waste.[1] Only after this procedure can the container be considered for regular disposal or recycling, pending EHS approval.[1]
6. Final Disposal Request:
-
Once the waste container is full or you are ready for a pickup, follow your institution's procedures to submit a chemical waste disposal request to the EHS department.
Visualizing the Disposal Workflow
The logical flow for the proper disposal of this compound waste is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to the final handoff for disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. adipogen.com [adipogen.com]
- 6. This compound [cogershop.com]
- 7. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
